Methyl 2-ethoxypyridine-3-carboxylate
描述
Structure
2D Structure
属性
IUPAC Name |
methyl 2-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-7(9(11)12-2)5-4-6-10-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSBMFIVJJBYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465031 | |
| Record name | 3-Pyridinecarboxylic acid, 2-ethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74357-21-4 | |
| Record name | Methyl 2-ethoxy-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74357-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-ethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethoxypyridine-3-carboxylate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its heterocyclic structure, incorporating both a pyridine ring and an ester functional group, makes it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Understanding the physicochemical properties of this molecule is fundamental for its application in drug design, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, details the experimental protocols for their determination, and presents a logical workflow for these characterizations.
Physicochemical Properties
The physicochemical data for this compound are summarized in the tables below. It is important to note that while some data are available for the target compound, specific experimental values for melting point and boiling point have not been reported in the cited literature. Therefore, data for the closely related analog, Methyl nicotinate (Methyl 3-pyridinecarboxylate), are provided as an estimate.
General and Computational Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| CAS Number | 74357-21-4 | [1] |
| SMILES | CCOC1=C(C=CC=N1)C(=O)OC | [1] |
| Purity | ≥97% | [1] |
| LogP (o/w) | 1.2669 | |
| Topological Polar Surface Area (TPSA) | 48.42 Ų | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 3 |
Experimental and Estimated Physical Properties
| Property | Value | Notes | Source |
| Physical State | Solid (estimated) | Based on analog data | [2] |
| Melting Point | 39 - 44 °C | Data for analog: Methyl nicotinate | [3][4][5][6][7] |
| Boiling Point | ~209 °C | Data for analog: Methyl nicotinate | [3][4][5] |
| pKa | ~4.02 ± 0.10 | Data for analog: Ethyl 6-methylpyridine-3-carboxylate | |
| Solubility | Soluble in alcohol and water (47.6 g/L at 20°C) | Data for analog: Methyl nicotinate. Expected to be soluble in various organic solvents. | [3][8][9] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.[10]
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of the compound.
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
-
For a pure compound, the melting range is typically narrow (within 1-2 °C). A broad melting range often indicates the presence of impurities.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube or a small test tube with a side arm, thermometer, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or oil bath), and a small volume of the liquid sample.
-
Procedure:
-
A few milliliters of the liquid are placed in the test tube.
-
A capillary tube is placed inside the test tube with its open end submerged in the liquid and the sealed end above the liquid surface.
-
The apparatus is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is carefully adjusted to maintain a steady stream of bubbles.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Water Solubility Determination (OECD Guideline 105)
The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for determining the water solubility of chemical substances.
-
Method: The "flask method" is generally suitable for substances with solubilities above 10⁻² g/L.
-
Procedure:
-
An excess amount of the solid substance is added to a known volume of distilled water in a flask.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24 hours).
-
After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.
-
The concentration of the substance in the clear aqueous solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
The experiment is performed in triplicate to ensure the reliability of the results.
-
pKa Determination for Pyridine Derivatives
The pKa of the pyridine nitrogen is a critical parameter influencing the ionization state of the molecule at different pH values.
-
Method: Potentiometric titration or UV-Vis spectrophotometry are common methods. NMR spectroscopy can also be employed.
-
Potentiometric Titration Procedure:
-
A precise amount of the compound is dissolved in a known volume of water or a mixed aqueous-organic solvent system if the solubility in water is low.
-
A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution of the compound.
-
The pH of the solution is measured after each addition of the acid using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of acid added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the determination of the key physicochemical properties of a novel chemical entity like this compound.
Conclusion
This technical guide provides a summary of the core physicochemical properties of this compound, leveraging both computational data and experimental values from close structural analogs where direct data is unavailable. The detailed experimental protocols offer a standardized approach for researchers to determine these critical parameters in their own laboratories. The provided workflow visualization further clarifies the logical progression of compound characterization. A thorough understanding of these properties is indispensable for advancing the research and development of new chemical entities in the pharmaceutical and related industries.
References
- 1. chemscene.com [chemscene.com]
- 2. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl nicotinate, 93-60-7 [thegoodscentscompany.com]
- 4. Methyl nicotinate - Wikipedia [en.wikipedia.org]
- 5. Methyl nicotinate CAS 93-60-7 | 818713 [merckmillipore.com]
- 6. Methyl nicotinate, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Methyl nicotinate 99 93-60-7 [sigmaaldrich.com]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. Pyridine [chemeurope.com]
- 10. 3-甲基吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Methyl 2-ethoxypyridine-3-carboxylate molecular structure
An In-depth Technical Guide on the Molecular Structure of Methyl 2-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative with the chemical formula C₉H₁₁NO₃.[1] As a member of the pyridine carboxylate family, it holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the ethoxy and methyl carboxylate groups on the pyridine ring offers multiple sites for further functionalization. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, and the experimental protocols used for its synthesis and characterization.
Molecular Structure and Physicochemical Properties
The molecular structure consists of a pyridine ring substituted at the 2-position with an ethoxy group (-OCH₂CH₃) and at the 3-position with a methyl carboxylate group (-COOCH₃).
Chemical Structure:
Physicochemical Data
The key physicochemical and computational data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 74357-21-4 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| SMILES | CCOC1=C(C=CC=N1)C(=O)OC | [1] |
| InChI Key | HWSBMFIVJJBYGN-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 48.42 Ų | [1] |
| LogP (calculated) | 1.2669 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
Spectroscopic and Structural Characterization
The confirmation of the molecular structure relies on a combination of spectroscopic techniques. While a publicly available single-crystal X-ray structure was not identified, the following sections detail the expected spectroscopic data based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.[2]
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.4 | Doublet of Doublets | 1H | Pyridine Ring H-6 |
| ~ 7.8 - 8.0 | Doublet of Doublets | 1H | Pyridine Ring H-4 |
| ~ 7.0 - 7.2 | Doublet of Doublets | 1H | Pyridine Ring H-5 |
| ~ 4.4 - 4.6 | Quartet | 2H | Ethoxy -OCH₂ CH₃ |
| ~ 3.9 | Singlet | 3H | Ester -COOCH₃ |
| ~ 1.4 - 1.6 | Triplet | 3H | Ethoxy -OCH₂CH₃ |
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166 - 168 | Ester C =O |
| ~ 160 - 162 | Pyridine Ring C -2 (C-OEt) |
| ~ 150 - 152 | Pyridine Ring C -6 |
| ~ 138 - 140 | Pyridine Ring C -4 |
| ~ 118 - 120 | Pyridine Ring C -5 |
| ~ 115 - 117 | Pyridine Ring C -3 (C-COOMe) |
| ~ 65 - 67 | Ethoxy -OCH₂ CH₃ |
| ~ 52 - 54 | Ester -COOCH₃ |
| ~ 14 - 16 | Ethoxy -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by a strong carbonyl stretch from the ester group.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980 - 2900 | Medium | C-H stretch (aliphatic) |
| ~ 1730 - 1715 | Strong | C=O stretch (ester) |
| ~ 1600 - 1580 | Medium-Strong | C=C / C=N stretch (pyridine ring) |
| ~ 1300 - 1200 | Strong | C-O stretch (ester and ether) |
| ~ 1150 - 1050 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Expected Mass Spectrometry Data
| Technique | Ion | m/z (calculated) |
| Electrospray Ionization (ESI+) | [M+H]⁺ | 182.0761 |
| Electrospray Ionization (ESI+) | [M+Na]⁺ | 204.0580 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and structural characterization of this compound.
Synthesis Protocol: Nucleophilic Aromatic Substitution
This protocol describes the synthesis from Methyl 2-chloropyridine-3-carboxylate and sodium ethoxide.
Materials and Reagents:
-
Methyl 2-chloropyridine-3-carboxylate
-
Sodium metal
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small pieces to a stirred solution of anhydrous ethanol at 0 °C. Allow the mixture to warm to room temperature and stir until all the sodium has dissolved completely.
-
Substitution Reaction: To the freshly prepared sodium ethoxide solution, add a solution of Methyl 2-chloropyridine-3-carboxylate (1.0 equivalent) in anhydrous toluene.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80-90 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the remaining aqueous/toluene mixture with diethyl ether. Transfer to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Caption: Synthetic workflow for this compound.
Analytical and Characterization Protocol
Objective: To confirm the identity, structure, and purity of the synthesized product.
Instrumentation:
-
400 MHz NMR Spectrometer
-
FT-IR Spectrometer with ATR accessory
-
High-Resolution Mass Spectrometer (HRMS) with ESI source
Procedure:
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube.
-
NMR Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) to confirm proton and carbon assignments and connectivity.
-
IR Spectroscopy: Place a small amount of the neat product (if liquid) or a thin film (if solid, dissolved in a volatile solvent and dried) onto the ATR crystal of the FT-IR spectrometer. Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into the ESI source of the HRMS instrument and acquire the spectrum in positive ion mode to obtain the exact mass of the [M+H]⁺ ion.
Caption: Logical workflow for the structural analysis of the target compound.
References
Unraveling the Enigmatic Profile of Methyl 2-ethoxypyridine-3-carboxylate: A Technical Overview
For Immediate Release
This technical guide addresses the current scientific understanding of Methyl 2-ethoxypyridine-3-carboxylate, a heterocyclic compound of interest to the research and drug development community. While a definitive, detailed mechanism of action for this specific molecule remains to be fully elucidated in publicly accessible scientific literature, this document serves to summarize the available information and provide a broader context based on the activities of structurally related substituted pyridine carboxylates.
This compound: Current Status
This compound is recognized primarily as a versatile synthetic intermediate in the preparation of more complex, biologically active molecules.[1] Limited direct research into its own pharmacological profile has been published. One source indicates potential biological activity against prostate cancer cells, though the underlying mechanism and quantitative efficacy data are not specified.[1]
Due to the absence of detailed experimental studies on its direct mechanism of action, this guide will explore the known biological activities of the broader class of substituted pyridine carboxylate derivatives to provide a hypothetical framework for potential research directions.
The Therapeutic Potential of the Substituted Pyridine Carboxylate Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, and its carboxylate derivatives have demonstrated a wide array of biological activities.[2][3][] These activities are diverse, ranging from enzyme inhibition to antimicrobial and psychotropic effects. The ease of substitution on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets.[2]
Below is a summary of observed biological activities for various substituted pyridine derivatives, which may inform future investigations into this compound or its derivatives.
| Compound Class | Biological Activity | Potential Mechanism of Action | Reference |
| C-3-substituted Pyridine-2,4-dicarboxylic Acids | Anticancer | Inhibition of human 2-oxoglutarate (2OG)-dependent oxygenase aspartate/asparagine-β-hydroxylase (AspH) | [5] |
| Thioalkyl Pyridine Derivatives | Psychotropic (Anxiolytic, Antidepressant) | Modulation of neuropsychiatric pathways | [6] |
| 2-Pyridone-3-carboxylic Acids | Antimicrobial (antibacterial) | Inhibition of DNA gyrase | [7] |
| 2-Alkoxy-3-cyanopyridine Derivatives | Cholinesterase Inhibition | Competitive inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) | [] |
| Pyridine-2-carboxaldehyde Thiosemicarbazones | Anticancer | Inhibition of ribonucleotide reductase | [8] |
Conceptual Frameworks and Experimental Considerations
Given its role as a building block, the primary utility of this compound lies in its potential for chemical modification to generate novel therapeutic agents. The following diagrams illustrate its role as a synthetic intermediate and a hypothetical mechanism of action based on related compounds.
Experimental Protocols for Future Research
While no specific protocols for this compound are available, researchers can adapt established methodologies for analogous compounds to investigate its potential biological activities.
a) Enzyme Inhibition Assays: To assess the potential for enzyme inhibition (e.g., against AspH, cholinesterases, or kinases), a mass spectrometry-based or fluorescence-based assay would be appropriate.
-
General Protocol:
-
Recombinant human enzyme is incubated with the test compound (this compound or its derivatives) at varying concentrations.
-
A known substrate for the enzyme is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
The reaction is quenched, and the formation of the product is quantified using LC-MS/MS or a fluorescent plate reader.
-
IC50 values are calculated from the dose-response curves.
-
b) Cell-Based Assays for Anticancer Activity: To validate the preliminary finding of activity against prostate cancer cells, standard cell viability and proliferation assays should be conducted.
-
General Protocol (MTT Assay):
-
Prostate cancer cell lines (e.g., PC-3, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound for 48-72 hours.
-
MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and GI50 (concentration for 50% growth inhibition) values are determined.
-
Conclusion and Future Directions
This compound represents a molecule with untapped potential. While its primary role to date has been in chemical synthesis, the diverse and potent biological activities of the broader pyridine carboxylate family suggest that derivatives of this compound could be of significant interest for drug discovery. Future research should focus on the synthesis of a library of analogs and their systematic screening against a panel of biological targets, particularly in the areas of oncology and neuropharmacology. Elucidating a definitive mechanism of action for any active derivatives will be a critical step in their development as potential therapeutic agents.
References
- 1. This compound | 74357-21-4 | Benchchem [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06738E [pubs.rsc.org]
- 7. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]
- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Ethoxypyridine Derivatives: Synthesis, Pharmacological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-ethoxypyridine constitute a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug development. The incorporation of the 2-ethoxy group onto the pyridine ring modulates the molecule's lipophilicity, electronic properties, and steric profile, often leading to enhanced pharmacological activity and improved pharmacokinetic properties. This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental methodologies related to 2-ethoxypyridine derivatives, with a focus on their potential as therapeutic agents.
Synthesis of 2-Ethoxypyridine Derivatives
The synthesis of 2-ethoxypyridine and its derivatives can be achieved through several strategic approaches, primarily involving the formation of the ether linkage at the C2 position of the pyridine ring.
One of the most common methods involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring with an ethoxide source. For instance, 2-chloropyridine or 2-bromopyridine can be reacted with sodium ethoxide in a suitable solvent like ethanol or N,N-dimethylformamide (DMF) to yield 2-ethoxypyridine.[1] This method is often favored for its simplicity and the ready availability of starting materials.
Another versatile approach is the O-alkylation of 2-hydroxypyridine (or its tautomer, 2-pyridone) . In this method, 2-hydroxypyridine is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate or sodium hydride.[1] The base facilitates the deprotonation of the hydroxyl group, forming a more nucleophilic oxygen that readily attacks the ethylating agent.
Transition metal-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of 2-ethoxypyridine derivatives. For example, a palladium-catalyzed coupling of a 2-halopyridine with ethanol can be employed.
A specific patented method for synthesizing a precursor, 2-hydroxyethylpyridine, which can be subsequently ethoxylated, involves the reaction of 2-picoline with paraformaldehyde in the presence of an acid catalyst and DMF as a solvent.[2]
The following diagram illustrates a general workflow for the synthesis of 2-ethoxypyridine derivatives via nucleophilic substitution.
Pharmacological Activities and Quantitative Data
2-Ethoxypyridine derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive scaffolds for drug discovery. The following sections summarize their key biological effects, with quantitative data presented in structured tables.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of 2-alkoxypyridine derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular pathways involved in cancer cell proliferation and survival. The following table summarizes the in vitro cytotoxic activity of selected 2-alkoxypyridine derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyridine derivative 5 | HepG-2 (Liver) | 10.58 ± 0.8 | [3] |
| Caco-2 (Colon) | 9.78 ± 0.7 | [3] | |
| Spiro-pyridine derivative 7 | HepG-2 (Liver) | 8.90 ± 0.6 | [3] |
| Caco-2 (Colon) | 7.83 ± 0.5 | [3] | |
| Spiro-pyridine derivative 8 | HepG-2 (Liver) | 8.42 ± 0.7 | [3] |
| Caco-2 (Colon) | 13.61 ± 1.2 | [3] | |
| Compound 3b | Huh-7 (Liver) | 4.03 | [4] |
| A549 (Lung) | - | [4] | |
| MCF-7 (Breast) | - | [4] | |
| Compound 5a | Huh-7 (Liver) | 6.06 | [4] |
| A549 (Lung) | - | [4] | |
| MCF-7 (Breast) | - | [4] |
Antibacterial Activity
The antibacterial potential of 2-alkoxypyridine derivatives has also been investigated. These compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2c (a 2-aminopyridine derivative) | S. aureus | 39 ± 0.000 | [5][6] |
| B. subtilis | 39 ± 0.000 | [5][6] | |
| B. cereus | 78 ± 0.000 | [5] | |
| E. faecalis | 78 ± 0.000 | [5] | |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | [7] |
| Candida species | 0.25 - 2 | [7] |
Anticonvulsant Activity
Certain 2-substituted pyridine derivatives have shown significant anticonvulsant effects in preclinical models. The median effective dose (ED50) is a common metric used to express the potency of these compounds in vivo.
| Compound ID | Animal Model | ED50 (mg/kg) | Reference |
| Phenobarbital (Reference) | MES (mice) | 16.3 | [8] |
| PTZ (mice) | 12.7 | [8] | |
| Sodium Valproate (Reference) | MES (mice) | 261.2 | [8] |
| PTZ (mice) | 159.7 | [8] | |
| Compound 1g | MES (mice) | 29 | [9] |
| Compound 11a | MES (mice) | 50.8 | [10] |
| scPTZ (mice) | 76.0 | [10] | |
| Compound 11b | MES (mice) | 54.8 | [10] |
| scPTZ (mice) | 52.8 | [10] |
Anti-inflammatory Activity
Some pyridone and chromenopyridone derivatives have been shown to modulate inflammatory mediators, indicating their potential as anti-inflammatory agents.[11][12] The following diagram illustrates a hypothetical signaling pathway that could be targeted by such derivatives to exert their anti-inflammatory effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning 2-ethoxypyridine derivatives.
General Synthesis of 2-Ethoxypyridine via Nucleophilic Substitution
Materials:
-
2-Bromopyridine
-
Sodium ethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromopyridine (1.0 eq) in anhydrous DMF, add sodium ethoxide (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-ethoxypyridine.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HepG-2, Caco-2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (2-ethoxypyridine derivatives)
-
Doxorubicin (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.
-
Seed the cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and the positive control (doxorubicin) in the culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Maximal Electroshock (MES) Test for Anticonvulsant Activity
Materials:
-
Male CD1 mice (20-25 g)
-
Test compounds (2-ethoxypyridine derivatives)
-
Phenytoin or Carbamazepine (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) to the mice at various doses. Administer the vehicle to the control group and the positive control to another group.
-
At the time of peak effect (e.g., 30-60 minutes post-administration), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
Calculate the percentage of protection for each dose group.
-
Determine the ED50 value (the dose that protects 50% of the animals from the tonic hind limb extension) using a suitable statistical method (e.g., probit analysis).
Conclusion
2-Ethoxypyridine derivatives represent a promising class of compounds with a diverse range of pharmacological activities, including anticancer, antibacterial, and anticonvulsant effects. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further investigation into the mechanisms of action and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.
References
- 1. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]
- 2. CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents [patents.google.com]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to the Safe Handling of Methyl 2-ethoxypyridine-3-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-ethoxypyridine-3-carboxylate (CAS No. 74357-21-4) is publicly available. This guide is compiled from safety data of structurally analogous compounds, including 2-ethoxypyridine, methyl nicotinate, and 2-methoxypyridine. The information provided should be treated as a baseline for safe handling procedures and may not fully encompass all potential hazards of the target compound. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this chemical.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the probable hazards and recommended handling procedures for this compound. Due to the absence of a dedicated Safety Data Sheet, a conservative approach to safety, based on the hazard profile of similar pyridine derivatives, is strongly advised.
Probable Hazard Profile
Based on the analysis of related pyridine and ester compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: Similar to methyl nicotinate and 2-methoxypyridine, the compound is likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is expected to cause serious irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1]
-
Flammability: While not confirmed, related compounds like 2-ethoxypyridine are flammable liquids.[3] Therefore, it is prudent to treat this compound as a potentially flammable substance and avoid sources of ignition.
Hazard and Precautionary Data from Analogous Compounds
The following table summarizes the hazard and precautionary statements for compounds structurally similar to this compound. This information should be used as a guide for handling the target compound.
| Compound | Hazard Statements | Precautionary Statements |
| 2-Ethoxypyridine | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3] | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Keep container tightly closed. Wear protective gloves/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Methyl Nicotinate | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes.[1] |
| 2-Methoxypyridine | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation.[4] | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Methyl 6-methylnicotinate | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5][6] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs: Get medical advice/attention.[5][6] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when handling this compound. The following table outlines the recommended PPE based on the anticipated hazards.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber - check manufacturer's compatibility data). | To prevent skin contact and subsequent irritation. Nitrile gloves are a common recommendation for pyridine-based compounds.[7] |
| Body | A flame-retardant lab coat worn over personal clothing. | To protect against splashes and potential flammability. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To minimize inhalation of potentially irritating vapors. |
Experimental Protocol: General Safe Handling in a Laboratory Setting
This protocol provides a general framework for the safe handling of substituted pyridine carboxylate esters like this compound.
1. Preparation and Pre-Reaction Setup:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering all reactants, products, and reaction conditions.
-
Fume Hood: All handling of the compound, including weighing and transferring, must be performed in a certified chemical fume hood to minimize inhalation exposure.[8]
-
PPE: Don all required personal protective equipment as outlined in the table above before handling the chemical.
-
Spill Kit: Ensure an appropriate spill kit, containing absorbent materials like sand or vermiculite, is readily available.[7]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
2. Handling and Reaction:
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, use appropriate techniques for handling under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: If heating is required, use a well-controlled heating mantle, oil bath, or hot plate. Avoid open flames.
-
Addition of Reagents: Add reagents slowly and in a controlled manner to prevent exothermic reactions from becoming uncontrollable.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
3. Work-up and Purification:
-
Quenching: If necessary, quench the reaction mixture carefully, for example, by slowly adding it to a cooled, stirred solution.
-
Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is properly vented to release any pressure buildup.
-
Distillation/Chromatography: If purification is done by distillation or chromatography, perform these procedures within a fume hood.
4. Waste Disposal:
-
Segregation: Collect all waste containing this compound and its byproducts in a designated, properly labeled, and sealed waste container.
-
Compatibility: Do not mix with incompatible waste streams. Pyridine derivatives should be kept away from strong oxidizing agents and strong acids.[9]
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour down the drain.[7]
5. Decontamination:
-
Glassware: Decontaminate all glassware that has been in contact with the compound using an appropriate solvent before washing.
-
Work Area: Clean the work area in the fume hood thoroughly after the experiment is complete.
Visualizing Safe Chemical Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of a potentially hazardous chemical in a research laboratory setting.
Caption: A workflow for safe chemical handling in a laboratory.
This comprehensive guide, while based on data from analogous compounds, provides a robust framework for the safe handling of this compound. Adherence to these principles will help to minimize risks and ensure a safe working environment for all laboratory personnel.
References
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
The Multifaceted Biological Activities of Ethoxypyridine Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of ethoxypyridine carboxylates and related pyridine derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this class of compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes a potential mechanism of action to facilitate a deeper understanding of their pharmacological profiles.
Quantitative Biological Activity Data
The biological activities of ethoxypyridine carboxylates and their analogs span a range of therapeutic areas, including neuroscience, oncology, and infectious diseases. The following tables summarize the quantitative data from various studies, providing a comparative look at their potency.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
Ethoxypyridine analogs have been investigated for their ability to bind to nicotinic acetylcholine receptors, which are implicated in various neurological disorders. The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
| Compound/Analog | Receptor Subtype | Ki (nM) | Reference |
| 3-(2-aminoethoxy)pyridine Analog | Rat Brain Membranes | 26 | [1] |
| 5'-vinyl-6'-chloro substituted analog | Rat Brain Membranes | 0.076 | [1] |
| Homoazanicotine | nAChR | 7.8 |
Note: Data for homoazanicotine is included for structural and activity comparison within the broader class of pyridine-based nAChR ligands.
Table 2: In Vitro Anticancer and Cytotoxic Activity
Various pyridine carboxylate derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-b]pyridine derivative 4 | MCF-7 (Breast) | <50 | |
| Thieno[2,3-b]pyridine derivative 5 | A549 (Lung) | <50 | |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical) | 3.6 | |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast) | 5.2 | |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical) | 2.3 | |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast) | 5.7 | |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical) | 4.1 | |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast) | 11.9 | |
| 1,4-Dihydropyridine 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 | |
| 1,4-Dihydropyridine 7d | MCF-7 (Breast) | 28.5 ± 3.5 |
Table 3: Antitubercular Activity
Certain ethoxypyridine carboxylate analogs have shown promising activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Analog | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamide 15b | H37Rv | Low nanomolar | |
| Imidazo[1,2-a]pyridine-3-carboxamide 15d | H37Rv | Low nanomolar | |
| Imidazo[1,2-a]pyridinecarboxamide 15 | H37Rv | 0.10-0.19 µM | |
| Imidazo[1,2-a]pyridinecarboxamide 16 | H37Rv | 0.10-0.19 µM | |
| Imidazo[1,2-a]pyridinecarboxamide 15 | MDR/XDR strains | 0.05-1.5 µM | |
| Imidazo[1,2-a]pyridinecarboxamide 16 | MDR/XDR strains | 0.05-1.5 µM |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Nicotinic Acetylcholine Receptor Binding Assay ([³H]-Cytisine Displacement)
This assay is used to determine the binding affinity of test compounds to nicotinic acetylcholine receptors.
Materials:
-
Rat brain membranes (or specific cell lines expressing nAChR subtypes)
-
[³H]-Cytisine (radioligand)
-
Test compounds (ethoxypyridine carboxylate analogs)
-
Binding buffer (e.g., Tris-HCl buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times with fresh buffer to remove endogenous ligands. Resuspend the final pellet in the binding buffer to a known protein concentration.
-
Binding Reaction: In a microcentrifuge tube, add the membrane preparation, [³H]-cytisine at a fixed concentration (typically below its Kd), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine) is added to a separate set of tubes.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of [³H]-cytisine (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
Test compounds (ethoxypyridine carboxylate derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[3]
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
Test compounds (ethoxypyridine carboxylate derivatives)
-
Alamar Blue reagent
-
Microplate reader (optional, for quantitative results)
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in 7H9 broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds directly in the 96-well plates using 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control and a sterility control (broth only).
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubation: Re-incubate the plates at 37°C for 24-48 hours.
-
Result Interpretation: A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change. The results can be read visually or quantitatively by measuring the absorbance at 570 nm and 600 nm.[4]
Visualizing a Potential Mechanism of Action
While the precise signaling pathways for all ethoxypyridine carboxylates are not fully elucidated, many dihydropyridine derivatives, a subclass of pyridine carboxylates, are known to act as modulators of L-type calcium channels.[5] The following diagrams illustrate a potential experimental workflow for assessing cytotoxicity and a representative signaling pathway for calcium channel modulation.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Spectroscopic and Synthetic Profile of Methyl 2-ethoxypyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a general synthetic protocol for Methyl 2-ethoxypyridine-3-carboxylate (CAS No: 74357-21-4). The information compiled is intended to support research and development activities where this molecule is a key intermediate or target compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₁NO₃[1]
-
Molecular Weight: 181.19 g/mol [1]
-
Synonyms: 3-Pyridinecarboxylic acid, 2-ethoxy-, methyl ester[1]
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound based on its chemical structure and analysis of related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | dd | 1H | Pyridine H-6 |
| ~7.8-8.0 | dd | 1H | Pyridine H-4 |
| ~6.9-7.1 | dd | 1H | Pyridine H-5 |
| ~4.4-4.6 | q | 2H | -O-CH₂ -CH₃ |
| ~3.8-3.9 | s | 3H | -COOCH₃ |
| ~1.4-1.5 | t | 3H | -O-CH₂-CH₃ |
Note: dd = doublet of doublets, q = quartet, s = singlet, t = triplet. The exact chemical shifts and coupling constants for the pyridine protons are dependent on the electronic environment and would require experimental verification.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~165-168 | C =O (Ester) |
| ~160-163 | Pyridine C -2 (C-O) |
| ~145-148 | Pyridine C -6 |
| ~138-141 | Pyridine C -4 |
| ~115-118 | Pyridine C -5 |
| ~110-113 | Pyridine C -3 |
| ~63-66 | -O-CH₂ -CH₃ |
| ~51-53 | -COOCH₃ |
| ~14-16 | -O-CH₂-CH₃ |
Table 3: Expected Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium | C-H Stretch (Aromatic - Pyridine) |
| ~2980-2850 | Medium | C-H Stretch (Aliphatic - ethoxy, methyl) |
| ~1720-1740 | Strong | C=O Stretch (Ester)[2] |
| ~1580-1600 | Medium | C=C and C=N Stretch (Pyridine ring) |
| ~1250-1300 | Strong | C-O Stretch (Asymmetric - Ester) |
| ~1050-1150 | Strong | C-O Stretch (Ether) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
Ionization Mode: Electron Ionization (EI)
| m/z Value | Proposed Fragment Ion | Notes |
| 181 | [M]⁺ (C₉H₁₁NO₃)⁺ | Molecular Ion |
| 166 | [M - CH₃]⁺ | Loss of a methyl radical from the ethoxy group. |
| 152 | [M - C₂H₅]⁺ or [M - OCH₃]⁺ | Loss of an ethyl radical or a methoxy radical. |
| 150 | [M - OCH₃ - H₂]⁺ | Further fragmentation from the m/z 152 ion. |
| 136 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical. |
| 122 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group, a common fragmentation for methyl esters.[3] |
Experimental Protocols
General Synthesis Protocol
The synthesis of this compound can be achieved via nucleophilic aromatic substitution on a suitable precursor, such as methyl 2-chloronicotinate.
Materials:
-
Methyl 2-chloronicotinate
-
Sodium ethoxide (or ethanol and a strong base like sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol (or a suspension of sodium hydride in anhydrous THF followed by the addition of ethanol) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath, and a solution of methyl 2-chloronicotinate in the same anhydrous solvent is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the completion of the reaction. The progress is monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, the reaction is quenched by the careful addition of water.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Spectroscopic Characterization Protocol
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of the purified compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0 ppm).
2. Infrared (IR) Spectroscopy:
-
A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in an appropriate cell.
-
The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.
-
For EI-MS, a standard electron energy of 70 eV is used to induce fragmentation.[4]
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
The Role of the Ethoxy Group in Pyridine Ring Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the influence of the ethoxy substituent on the chemical reactivity of the pyridine ring. Understanding these effects is crucial for designing synthetic routes and developing novel pyridine-based molecules in pharmaceuticals and agrochemicals.
Core Concepts: Electronic Effects of the Ethoxy Group
The ethoxy group (–OCH₂CH₃) exerts a dual electronic influence on the pyridine ring, which is analogous to the well-studied methoxy group.[1] This duality arises from the interplay of two fundamental effects: the resonance effect and the inductive effect.
-
Resonance Effect (+M): The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring's π-system.[1][2] This donation of electron density, known as a positive mesomeric or resonance effect, increases the electron density at the ortho and para positions relative to the substituent. This effect is particularly strong and often dominates, making the ring more nucleophilic and activating it towards electrophilic attack.[2][3]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the ethoxy group withdraws electron density from the ring through the sigma (σ) bond.[1][3] This negative inductive effect deactivates the ring by making it more electron-poor.
The net effect on reactivity depends on the position of the ethoxy group and the nature of the reaction (electrophilic vs. nucleophilic substitution). Generally, for electrophilic aromatic substitution, the electron-donating resonance effect is the dominant factor.[1]
Caption: Resonance structures showing electron donation from the ethoxy group.
Impact on Pyridine Ring Reactivity
The pyridine ring itself is highly unreactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[4][5] Furthermore, in the acidic conditions typical for EAS, the nitrogen is protonated, creating a pyridinium cation that is even more strongly deactivated.[6]
The presence of an electron-donating ethoxy group can overcome this inherent lack of reactivity.[7]
-
Activation: The +M effect of the ethoxy group increases the electron density of the ring, making it more susceptible to attack by electrophiles.[2][7] This activation is most pronounced at the positions ortho and para to the ethoxy group.
-
Directing Effect: The ethoxy group is an ortho, para-director.[8] The carbocation intermediate (sigma complex) formed during electrophilic attack is significantly stabilized by resonance when the attack occurs at the ortho or para positions. This stabilization arises from a resonance structure where the positive charge is delocalized onto the ethoxy oxygen atom.
Caption: Generalized workflow for electrophilic substitution on 4-ethoxypyridine.
The electron-deficient nature of the pyridine ring makes it inherently more susceptible to nucleophilic aromatic substitution than benzene, especially at the 2- and 4-positions (ortho and para to the nitrogen).[9][10] The stability of the anionic Meisenheimer complex intermediate is key, and intermediates with the negative charge on the electronegative nitrogen atom are particularly stable.[9][11]
The ethoxy group's role in NAS is context-dependent:
-
As a Non-Leaving Group: When present on the ring but not at the site of substitution, the ethoxy group's electronic effects can influence the reaction rate. Its electron-donating nature generally disfavors NAS by increasing electron density on the ring, making it less attractive to nucleophiles. However, its inductive effect and ability to direct metallation can be exploited in specific synthetic strategies.
-
Directing Group in Pyridyne Chemistry: In a notable example, the 2-ethoxy group in 3-chloro-2-ethoxypyridine directs regioselective lithiation at the 4-position. Subsequent elimination generates a 3,4-pyridyne intermediate. The coordinating effect of the ethoxy group then directs the regioselective addition of an organomagnesium reagent to the 4-position, enabling a powerful 3,4-difunctionalization of the pyridine ring.[12][13]
Caption: Workflow for the difunctionalization of pyridine via a pyridyne intermediate.
The basicity of pyridine, measured by the pKa of its conjugate acid (the pyridinium ion), is sensitive to substituents. The lone pair of electrons on the nitrogen atom is responsible for its basicity.[14]
-
The ethoxy group's electron-donating resonance effect (+M) increases the electron density on the ring nitrogen, making the lone pair more available for protonation and thus increasing the basicity (higher pKa).
-
Conversely, its electron-withdrawing inductive effect (-I) decreases electron density at the nitrogen, reducing basicity (lower pKa).[15]
The final pKa value depends on the balance of these effects, which is determined by the substituent's position.
-
4-Ethoxypyridine: The ethoxy group is para to the nitrogen. The +M effect strongly donates electron density to the nitrogen, outweighing the -I effect. This results in a significant increase in basicity compared to pyridine.
-
3-Ethoxypyridine: The group is meta to the nitrogen. The resonance effect has no direct influence on the nitrogen at this position. Therefore, the -I effect dominates, leading to a decrease in basicity.
-
2-Ethoxypyridine: The group is ortho to the nitrogen. Here, the -I effect is strongest due to proximity, which decreases basicity.[15]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the influence of alkoxy groups on pyridine. Methoxy derivatives are included as they are well-documented and electronically analogous to ethoxy derivatives.
Table 1: pKa Values of Substituted Pyridines
| Compound | Substituent Position | pKa of Conjugate Acid | Reference |
| Pyridine | - | 5.17 | [16] |
| 2-Methoxypyridine | 2- | 3.28 | [16] |
| 3-Methoxypyridine | 3- | 4.88 | [16] |
| 4-Methoxypyridine | 4- | 6.6 | [15] |
| 2-Ethoxypyridine | 2- | 3.25 | [16] |
| 3-Ethoxypyridine | 3- | 4.86 | [16] |
Table 2: Reaction Yields for Synthesis of Substituted Ethoxypyridines
| Starting Material | Reagents | Product | Yield | Reaction Type | Reference |
| 2,5-Dibromopyridine | Sodium Ethoxide, Ethanol, Microwave | 2-Ethoxy-5-bromopyridine | 90% | Nucleophilic Aromatic Substitution | [17] |
| 3-Chloro-2-ethoxypyridine | 1. n-BuLi; 2. PhMgBr·LiCl; 3. H₂O | 2-Ethoxy-4-phenylpyridine | 64% | via Pyridyne Intermediate | [12] |
| 3-Hydroxypyridine | Ethyl bromide, KOH, TBAI | 3-Ethoxypyridine | 78% | Williamson Ether Synthesis | [18] |
Experimental Protocols
This protocol details the microwave-assisted nucleophilic substitution of 2,5-dibromopyridine with sodium ethoxide.
-
Reagents and Equipment:
-
2,5-Dibromopyridine
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
Microwave reactor (e.g., Biotage-Initiator or CEM-Discover) with internal IR sensor
-
Standard laboratory glassware for workup and purification
-
-
Methodology:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To a microwave process vial, add 2,5-dibromopyridine.
-
Add the ethanolic solution of sodium ethoxide to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes). The instrument's power will modulate automatically to maintain the target temperature.
-
After cooling, the reaction mixture is concentrated under reduced pressure to remove ethanol.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to yield 2-ethoxy-5-bromopyridine.
-
This protocol describes the multi-step synthesis involving regioselective metallation and reaction via a pyridyne intermediate.
-
Reagents and Equipment:
-
3-Chloro-2-ethoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Phenylmagnesium bromide lithium chloride complex (PhMgBr·LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk line and inert atmosphere (Argon or Nitrogen) setup
-
Cryostat or dry ice/acetone bath
-
-
Methodology:
-
Set up an oven-dried, three-necked flask under an inert atmosphere.
-
Add a solution of 3-chloro-2-ethoxypyridine in anhydrous THF to the flask and cool the mixture to -78 °C.
-
Slowly add a solution of n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete lithiation at the 4-position.
-
To the resulting mixture, add a solution of PhMgBr·LiCl (1.5 equivalents) in THF, still at -78 °C.
-
After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 75 °C) for 2 hours to facilitate the elimination of LiCl and Mg(Cl)Br and the subsequent addition of the phenyl group.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford 2-ethoxy-4-phenylpyridine.
-
References
- 1. organic chemistry - Why is methoxy group an electron donating group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. organic chemistry - Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. courses.minia.edu.eg [courses.minia.edu.eg]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. chemistry-online.com [chemistry-online.com]
- 11. uoanbar.edu.iq [uoanbar.edu.iq]
- 12. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gcwgandhinagar.com [gcwgandhinagar.com]
- 15. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 16. studylib.net [studylib.net]
- 17. tandfonline.com [tandfonline.com]
- 18. 3-Ethoxypyridine|lookchem [lookchem.com]
Methodological & Application
Application Notes and Protocols: The Role of Methyl 2-ethoxypyridine-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-ethoxypyridine-3-carboxylate is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. Its substituted pyridine ring system allows for diverse functionalization, leading to the development of potent therapeutic agents targeting a range of diseases, from emesis to cancer. This document provides an overview of its application, including detailed synthetic protocols and the pharmacological profiles of its derivatives.
Application 1: Synthesis of Potent Antiemetic Agents
Derivatives of this compound have shown significant promise as dual antagonists of serotonin 5-HT3 and dopamine D2 receptors, key targets in the management of nausea and vomiting.
Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy
The following table summarizes the pharmacological data for a representative antiemetic compound, (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, a derivative conceptually related to the ethoxy-scaffold.[1]
| Compound | Target Receptor | Binding Affinity (IC50, nM) | In Vivo Efficacy (ID50, µg/kg, p.o.) |
| (R)-enantiomer of a 2-alkoxypyridine derivative | Dopamine D2 | 23.3 | Cisplatin-induced emesis (ferrets): 27.1 |
| Serotonin 5-HT3 | 0.97 | Morphine-induced emesis (dogs): 136 | |
| Metoclopramide (Reference) | Dopamine D2 | 444 | - |
| Serotonin 5-HT3 | 228 | - |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-6-methylaminopyridine-3-carboxylic acid
This protocol describes a hypothetical multi-step synthesis starting from this compound to a key carboxylic acid intermediate.
-
Hydrolysis of this compound:
-
Dissolve this compound in a 1:1 mixture of methanol and water.
-
Add an excess of lithium hydroxide (LiOH).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid to obtain 2-ethoxypyridine-3-carboxylic acid.
-
-
Chlorination and Amination (hypothetical adaptation):
-
The 2-ethoxypyridine-3-carboxylic acid would then undergo a series of reactions including chlorination at the 6-position, followed by nucleophilic substitution with methylamine to introduce the methylamino group. This is a challenging transformation and would require significant process development. A more plausible route, based on literature for a related methoxy- derivative, starts from a di-chlorinated pyridine.[2]
-
Protocol 2: Amide Coupling to form the final active compound
-
Activation of the Carboxylic Acid:
-
Suspend 5-bromo-2-ethoxy-6-methylaminopyridine-3-carboxylic acid (hypothetically synthesized) in an anhydrous solvent like DMF.
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Amide Bond Formation:
-
Add the desired amine, for instance, (R)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-amine, to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the final compound by column chromatography.
-
Signaling Pathways
Application 2: Development of Novel Anticancer Agents
The pyridine scaffold is a common motif in many anticancer drugs. By modifying the this compound core, novel derivatives with potential antitumor activity can be synthesized. For instance, the synthesis of thienopyridine derivatives, which are known to exhibit anticancer properties, can be envisioned.
Quantitative Data: In Vitro Anticancer Activity
The table below presents the growth inhibition (GI50) data for a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates against triple-negative breast cancer (TNBC) cell lines, demonstrating the potential of this class of compounds.
| Compound | Cell Line (TNBC) | GI50 (µM) |
| Derivative 2e | MDA-MB-231 | 13 |
| MDA-MB-468 | >50 | |
| Derivative 2f | MDA-MB-231 | >50 |
| MDA-MB-468 | 21 | |
| Derivative 2h | MDA-MB-231 | >50 |
| MDA-MB-468 | 25 |
Experimental Protocols
Protocol 3: Hypothetical Synthesis of a Thieno[2,3-b]pyridine Derivative
This protocol outlines a plausible, though not yet reported, synthetic route to a thienopyridine derivative from this compound.
-
Gewald Reaction:
-
React this compound with elemental sulfur and a compound containing an active methylene group (e.g., malononitrile) in the presence of a base like morpholine.
-
Heat the reaction mixture in a suitable solvent such as ethanol.
-
This one-pot reaction should yield a substituted aminothiophene, which is a precursor to the thienopyridine core.
-
-
Ring Closure to form the Thienopyridine:
-
The resulting aminothiophene can undergo intramolecular cyclization, potentially through a Friedel-Crafts-type reaction or other ring-closing methodologies, to form the thienopyridine scaffold. Reaction conditions would need to be optimized.
-
Protocol 4: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized pyridine derivatives for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Signaling Pathway
Conclusion
This compound is a valuable and adaptable starting material in the synthesis of pharmacologically active molecules. The protocols and data presented here for its application in developing antiemetic and anticancer agents highlight its potential in drug discovery. Further exploration of derivatives based on this scaffold is warranted to uncover new therapeutic agents with improved efficacy and safety profiles.
References
Application Note: Synthesis of a Novel Antiemetic Agent via a Pyridine-3-carboxamide Scaffold Derived from Methyl 2-ethoxypyridine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a potential application of Methyl 2-ethoxypyridine-3-carboxylate as a key starting material in the synthesis of a novel antiemetic agent. The proposed synthetic pathway yields a substituted pyridine-3-carboxamide, a scaffold present in various biologically active compounds. This note provides detailed experimental protocols, hypothetical quantitative data for the synthetic steps, and a discussion of the potential mechanism of action through serotonin 5-HT3 receptor antagonism, a clinically validated pathway for antiemetic drugs.
Introduction
Nausea and vomiting are debilitating side effects associated with various medical conditions and treatments, most notably chemotherapy. The pyridine nucleus is a versatile scaffold found in numerous FDA-approved drugs and is of significant interest in medicinal chemistry due to its capacity for functionalization.[1][2][3] While direct applications of this compound in commercially available antiemetics are not widely documented, its structure presents a valuable starting point for the synthesis of novel therapeutic agents.
This application note details a proposed multi-step synthesis of a hypothetical antiemetic agent, (S)-N-(1-phenylethyl)-2-ethoxypyridine-3-carboxamide (Compound 3) , starting from this compound. The target compound incorporates a chiral amine, a feature often associated with enhanced receptor binding and efficacy. The proposed mechanism of action is the antagonism of the 5-HT3 receptor, a key mediator of the vomiting reflex.
Proposed Synthetic Pathway
The synthesis of the target compound is proposed as a two-step process:
-
Saponification: Hydrolysis of the methyl ester of this compound to yield 2-ethoxypyridine-3-carboxylic acid.
-
Amide Coupling: Coupling of the resulting carboxylic acid with (S)-1-phenylethanamine to form the final amide product.
Logical Workflow for Synthesis
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review [ouci.dntb.gov.ua]
Application Notes and Protocols for Methyl 2-ethoxypyridine-3-carboxylate in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 2-ethoxypyridine-3-carboxylate as a key intermediate in the synthesis of novel compounds for anticancer research. The following sections detail its application in developing kinase inhibitors, protocols for synthesis and biological evaluation, and quantitative data on the efficacy of its derivatives.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry. Its pyridine core is a common scaffold in numerous biologically active compounds, including those with potent anticancer properties. The ethoxy and methyl carboxylate functionalities at the 2 and 3 positions, respectively, offer multiple reaction sites for chemical modification, enabling the generation of diverse libraries of derivatives for anticancer screening. Research has indicated that derivatives of this and structurally similar pyridine compounds exhibit significant inhibitory activity against various cancer cell lines, suggesting its potential as a scaffold for the development of new therapeutic agents.[1]
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies. The pyridine scaffold is a well-established pharmacophore in the design of inhibitors for various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer. While direct synthesis from this compound is not extensively documented in publicly available literature, its structural motifs are present in known kinase inhibitors. The general strategy involves the modification of the carboxylate group to introduce pharmacophores that can interact with the ATP-binding site of the target kinase.
A plausible synthetic workflow for leveraging this compound in the development of kinase inhibitors would involve initial hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with various amine-containing fragments. This approach allows for the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity.
Quantitative Data on Anticancer Activity of Structurally Related Pyridine Derivatives
Table 1: Anticancer Activity of 2-Oxo-Pyridine and 1'H-Spiro-Pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 2 | HepG-2 | 51.59 ± 2.90 |
| Caco-2 | 41.49 ± 2.50 | |
| 3a | HepG-2 | 78.17 ± 3.80 |
| Caco-2 | 84.43 ± 4.0 | |
| 3b | HepG-2 | 63.11 ± 3.40 |
| Caco-2 | 75.68 ± 3.50 | |
| 5 | HepG-2 | 10.58 ± 0.8 |
| Caco-2 | 9.78 ± 0.7 | |
| 7 | HepG-2 | 8.90 ± 0.6 |
| Caco-2 | 7.83 ± 0.50 | |
| 8 | HepG-2 | 8.42 ± 0.7 |
| Caco-2 | 13.61 ± 1.20 | |
| Doxorubicin | HepG-2 | 4.50 ± 0.2 |
| Caco-2 | 12.49 ± 1.10 |
Data extracted from a study on 2-oxo-pyridine and 1'H-spiro-pyridine derivatives, which share the core pyridine structure.[2]
Table 2: Growth Inhibitory (GI50) Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives
| Compound ID | Cancer Cell Line | GI50 (µM) |
| 2e | MDA-MB-231 | 13 |
| 2f | MDA-MB-231 | >25 |
| 2h | MDA-MB-468 | 10 |
Data from a study on thienopyridine derivatives, which are structurally related to the pyridine carboxylate core.[3]
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of anticancer compounds based on pyridine carboxylate scaffolds. These protocols are adapted from literature on structurally similar compounds and can be modified for derivatives of this compound.
Protocol 1: Synthesis of Pyridine-Based Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from a pyridine carboxylic acid intermediate, which can be obtained from this compound via hydrolysis.
Materials:
-
2-Ethoxypyridine-3-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation: To a solution of 2-ethoxypyridine-3-carboxylic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Amide Coupling: In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (2.5 equivalents) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired amide derivative.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, Caco-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
Derivatives of pyridine and related heterocycles have been shown to target various signaling pathways critical for cancer cell proliferation and survival. A common mechanism of action is the inhibition of protein kinases. For instance, some pyridine-based compounds have been identified as inhibitors of the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors can block the downstream signaling cascade, leading to a reduction in tumor growth and angiogenesis. The development of derivatives from this compound can be rationally guided to optimize interactions with key residues in the kinase active site to enhance potency and selectivity.
References
Application Note: Enhanced Detection of Hydroxysteroids in LC-MS using Pyridine-Carboxylate Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of hydroxysteroids by liquid chromatography-mass spectrometry (LC-MS) is often challenged by their poor ionization efficiency in electrospray ionization (ESI), leading to insufficient sensitivity for low-concentration samples. Chemical derivatization of the hydroxyl groups can significantly enhance the ionization efficiency and, consequently, the sensitivity of the analysis. This application note details the use of pyridine-carboxylates, specifically picolinoyl, nicotinoyl, and isonicotinoyl esters, as effective derivatization agents for hydroxysteroids, enabling sensitive and robust quantification by LC-MS.
Picolinoyl derivatization, in particular, has been shown to be a simple and versatile method for the sensitive and specific determination of hydroxysteroids.[1] The introduction of the pyridine moiety provides a readily protonatable site, leading to a significant increase in signal intensity in positive ion ESI-MS. This note provides detailed protocols for two common derivatization methods: the mixed anhydride method and the acyl chloride method.
Principle of Derivatization
The derivatization process involves the esterification of the hydroxyl groups of the steroid molecule with a pyridine-carboxylic acid derivative. This introduces a basic pyridine functional group, which has a high proton affinity, thereby significantly improving the ionization efficiency of the steroid in the ESI source.
The most commonly used pyridine-carboxylic acids for this purpose are:
-
Picolinic acid (Pyridine-2-carboxylic acid): Often yields derivatives that predominantly form protonated molecules [M+H]+.[1]
-
Nicotinic acid (Pyridine-3-carboxylic acid): Derivatives may form adducts with acetonitrile [M+H+CH3CN]+ in addition to protonated molecules.[1]
-
Isonicotinic acid (Pyridine-4-carboxylic acid): Similar to nicotinic acid, its derivatives can also form acetonitrile adducts.[1]
The choice of the derivatizing agent can influence the fragmentation pattern in tandem mass spectrometry (MS/MS), which can be optimized for specific analytes and desired sensitivity.
Quantitative Data Summary
The following tables summarize the lower limits of quantification (LLOQ) and recovery data obtained for various hydroxysteroids after derivatization with pyridine-carboxylates.
Table 1: Lower Limits of Quantification (LLOQ) for Pyridine-Carboxylate Derivatized Hydroxysteroids
| Hydroxysteroid | Derivatizing Agent | LLOQ | Matrix | Reference |
| Estradiol | Isonicotinoyl chloride | 0.005 ng/mL | Serum | [2] |
| Testosterone | Picolinic acid | 1 pg/tube | Serum | [3] |
| Dihydrotestosterone (DHT) | Picolinic acid | 2 pg/tube | Serum | [3] |
| Estrone | Picolinic acid | 1 pg/tube | Serum | [3] |
| Cortisol | Isonicotinoyl chloride | 1 ng/mL | Serum | [2] |
| Aldosterone | Picolinic acid (ethyl ether derivative) | 1 pg/0.2 mL | Serum | [4] |
| 17-hydroxyprogesterone | Picolinic acid | 2 pg/tube | Serum | [3] |
| Dehydroepiandrosterone (DHEA) | Picolinic acid | 20 pg/tube | Serum | [3] |
Table 2: Recovery Data for Isonicotinoyl Chloride Derivatized Hydroxysteroids in Serum
| Hydroxysteroid | Concentration Level | Apparent Recovery (%) | Reference |
| Testosterone | High, Medium, Low | 86.4 - 115.0 | [2] |
| Pregnenolone | High, Medium, Low | 86.4 - 115.0 | [2] |
| Progesterone | High, Medium, Low | 86.4 - 115.0 | [2] |
| Androstenedione | High, Medium, Low | 86.4 - 115.0 | [2] |
| Corticosterone | High, Medium, Low | 86.4 - 115.0 | [2] |
| 11-deoxycortisol | High, Medium, Low | 86.4 - 115.0 | [2] |
| Cortisol | High, Medium, Low | 86.4 - 115.0 | [2] |
| 17-hydroxypregnenolone | High, Medium, Low | 86.4 - 115.0 | [2] |
| 17-hydroxyprogesterone | High, Medium, Low | 86.4 - 115.0 | [2] |
| Dehydroepiandrosterone | High, Medium, Low | 86.4 - 115.0 | [2] |
| Estriol | High, Medium, Low | 86.4 - 115.0 | [2] |
| Estradiol | High, Medium, Low | 86.4 - 115.0 | [2] |
Experimental Protocols
Two primary methods for the derivatization of hydroxysteroids with pyridine-carboxylates are the mixed anhydride method and the acyl chloride method. The mixed anhydride method often provides better yields.[1]
Protocol 1: Picolinoyl Derivatization using the Mixed Anhydride Method
This protocol is adapted from procedures described for the derivatization of various steroids, including corticosteroids and androgens.[3][4][5]
Materials:
-
Hydroxysteroid standard or extracted sample, dried.
-
Picolinic acid (PA)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Solid Phase Extraction (SPE) cartridges for cleanup (optional)
Procedure:
-
Preparation of Derivatization Reagent:
-
In a clean, dry vial, prepare a mixed anhydride reagent by dissolving 30 mg of picolinic acid, 50 mg of 2-methyl-6-nitrobenzoic anhydride, and 10 mg of 4-dimethylaminopyridine in 1 mL of anhydrous THF.[3]
-
Shake the mixture for 10-20 minutes until a white crystalline suspension of the picolinic anhydride appears.[3]
-
-
Derivatization Reaction:
-
Sample Cleanup (if necessary):
-
After the reaction, the derivatized sample can be purified using a solid-phase extraction (SPE) cartridge (e.g., silica-based) to remove excess reagents.
-
The specific SPE protocol will depend on the nature of the steroid and the sample matrix.
-
-
Final Preparation for LC-MS Analysis:
-
Evaporate the solvent from the purified derivative.
-
Reconstitute the sample in an appropriate solvent for LC-MS injection (e.g., 50% methanol).
-
Protocol 2: Isonicotinoyl Derivatization using the Acyl Chloride Method
This protocol is based on the derivatization of hydroxysteroids with isonicotinoyl chloride.[2]
Materials:
-
Hydroxysteroid standard or extracted sample, dried.
-
Isonicotinoyl chloride hydrochloride
-
Anhydrous Dichloromethane or Acetonitrile
-
Pyridine (as a catalyst and base)
-
Nitrogen gas for evaporation
Procedure:
-
Derivatization Reaction:
-
To the dried hydroxysteroid sample, add 100 µL of dichloromethane.[6]
-
Prepare a solution of isonicotinoyl chloride in dichloromethane or acetonitrile.
-
Add 10 µL of the isonicotinoyl chloride solution to the sample.[6]
-
The reaction can be catalyzed by the addition of a small amount of pyridine.
-
Allow the reaction to proceed at room temperature. The reaction is often rapid.
-
-
Solvent Evaporation:
-
After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.
-
-
Reconstitution:
LC-MS Analysis
The analysis of pyridine-carboxylate derivatized hydroxysteroids is typically performed using a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water, often with a small amount of formic acid to aid in protonation.[1]
Typical LC-MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the derivatized steroids, and then return to initial conditions for equilibration.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the protonated molecule [M+H]+ to a specific product ion.
Visualizations
Caption: Experimental workflow for the derivatization of hydroxysteroids.
Caption: Principle of LC-MS/MS analysis for derivatized hydroxysteroids.
References
- 1. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. js.vnu.edu.vn [js.vnu.edu.vn]
- 4. Development of sensitive derivatization method for aldosterone in liquid chromatography-electrospray ionization tandem mass spectrometry of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-ethoxypyridine-3-carboxylate in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant global health concern, necessitating the exploration of novel therapeutic agents. Pyridine derivatives have emerged as a promising class of compounds with potential anti-cancer properties. This document provides a detailed protocol for the initial in vitro evaluation of Methyl 2-ethoxypyridine-3-carboxylate, a pyridine derivative, for its potential therapeutic efficacy against prostate cancer cell lines. While direct studies on this specific compound in prostate cancer are not yet available, the following protocols are based on established methodologies for screening novel chemical entities in cancer cell lines and studies on structurally related compounds. These guidelines will enable researchers to systematically investigate its cytotoxic and mechanistic effects.
Compound Information
| Compound Name | This compound |
| CAS Number | 74357-21-4[1][2] |
| Molecular Formula | C₉H₁₁NO₃[2] |
| Molecular Weight | 181.19 g/mol [1][2] |
| Chemical Structure | (Image of the chemical structure of this compound) |
| Purity | ≥97% (Recommended)[2] |
| Solubility | To be determined empirically (e.g., in DMSO) |
Experimental Protocols
Cell Culture
A panel of prostate cancer cell lines is recommended to represent different stages and androgen sensitivity of the disease.
-
Androgen-Sensitive: LNCaP
-
Androgen-Independent: PC-3, DU-145
-
Non-tumorigenic control: PNT1A or BPH-1
Protocol:
-
Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency.
Preparation of Stock and Working Solutions
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
Table 1: Hypothetical IC50 Values (µM) of this compound in Prostate Cancer Cell Lines
| Cell Line | 24 hours | 48 hours | 72 hours |
| LNCaP | Data | Data | Data |
| PC-3 | Data | Data | Data |
| DU-145 | Data | Data | Data |
| PNT1A | Data | Data | Data |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed 1 x 10⁶ cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment with this compound (48h)
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| PC-3 | Vehicle Control | Data | Data | Data |
| IC50 | Data | Data | Data | |
| 2x IC50 | Data | Data | Data |
Cell Cycle Analysis (PI Staining)
This protocol is to determine if the compound induces cell cycle arrest.
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation:
Table 3: Hypothetical Cell Cycle Distribution (%) after Treatment with this compound (48h)
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| PC-3 | Vehicle Control | Data | Data | Data |
| IC50 | Data | Data | Data | |
| 2x IC50 | Data | Data | Data |
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating the in vitro anti-cancer effects of this compound.
Potential Signaling Pathway for Investigation
Based on studies of similar pyridine-containing compounds which can act as inhibitors of protein kinases, a hypothetical signaling pathway that could be affected is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in prostate cancer.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway as a potential target for this compound in prostate cancer cells.
Conclusion
These application notes provide a foundational framework for the initial investigation of this compound as a potential anti-cancer agent for prostate cancer. The outlined protocols for assessing cell viability, apoptosis, and cell cycle effects will generate crucial preliminary data. Subsequent research should focus on elucidating the precise mechanism of action, potentially through Western blot analysis of key signaling proteins, and further validation in in vivo models. The provided templates for data presentation and workflow diagrams are intended to guide the experimental design and interpretation of results.
References
Application Notes: Methyl 2-Ethoxypyridine-3-carboxylate in the Synthesis of Novel 5-HT3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of methyl 2-ethoxypyridine-3-carboxylate and its close analog, methyl 2-methoxypyridine-3-carboxylate, as key intermediates in the synthesis of potent 5-HT3 receptor antagonists. The protocols provided are based on established synthetic routes for novel N-(1-azabicyclo[2.2.2]oct-3-yl)-pyridine-carboxamides, which have demonstrated significant affinity for the 5-HT3 receptor.
Introduction
The 5-HT3 receptor, a ligand-gated ion channel, is a well-established therapeutic target for the management of nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting. The development of selective 5-HT3 receptor antagonists has been a significant advancement in supportive care for cancer patients and surgical patients. Substituted pyridine derivatives form the core scaffold of several potent 5-HT3 receptor antagonists. This compound serves as a versatile starting material for the elaboration of these complex molecules. Its chemical structure allows for key modifications, including amidation of the carboxylate and substitution at the ethoxy position, to generate a diverse range of compounds for structure-activity relationship (SAR) studies.
Synthetic Pathway Overview
The general synthetic strategy involves the preparation of a substituted pyridine-3-carboxylic acid derivative, which is then coupled with a suitable amine, typically a bicyclic amine known to confer high affinity for the 5-HT3 receptor. In the examples provided, the key coupling partners are derivatives of 3-aminoquinuclidine.
The following diagram illustrates the overall synthetic workflow:
Caption: General synthetic workflow for 5-HT3 receptor antagonists.
Experimental Protocols
The following protocols are adapted from the synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-pyridine-carboxamide derivatives.
Protocol 1: Synthesis of 2-Methoxypyridine-3-carboxylic Acid
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a necessary precursor for amide coupling.
Materials:
-
Methyl 2-methoxypyridine-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
Procedure:
-
A solution of methyl 2-methoxypyridine-3-carboxylate (1 equivalent) in methanol is treated with an aqueous solution of sodium hydroxide (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The methanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether.
-
The aqueous layer is acidified to pH 3 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-methoxypyridine-3-carboxylic acid.
Protocol 2: Amide Coupling to Synthesize N-(1-Azabicyclo[2.2.2]oct-3-yl)-2-methoxypyridine-3-carboxamide
Objective: To couple the pyridine carboxylic acid with 3-aminoquinuclidine to form the final amide product.
Materials:
-
2-Methoxypyridine-3-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 2-methoxypyridine-3-carboxylic acid (1 equivalent) in dry DMF, add 1,1'-carbonyldiimidazole (1.1 equivalents) portionwise.
-
Stir the mixture at room temperature for 2 hours.
-
In a separate flask, suspend 3-amino-1-azabicyclo[2.2.2]octane dihydrochloride (1 equivalent) in DMF and add triethylamine (2.2 equivalents). Stir for 30 minutes.
-
Add the solution from step 3 to the activated acid from step 2.
-
Stir the reaction mixture at room temperature for 16 hours.
-
The reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-(1-azabicyclo[2.2.2]oct-3-yl)-2-methoxypyridine-3-carboxamide.
Data Presentation
The following tables summarize the quantitative data for a series of synthesized N-(1-azabicyclo[2.2.2]oct-3-yl)-pyridine-carboxamide derivatives.
Table 1: Synthesis Yields
| Compound ID | R¹ | R² | Synthetic Yield (%) |
| 1a | -OCH₃ | -H | 65 |
| 1b | -OC₂H₅ | -H | 62 |
| 1c | -OH | -H | 55 |
| 1d | -OCH₃ | 5-Cl | 68 |
Table 2: Biological Activity Data
| Compound ID | 5-HT3 Receptor Binding Affinity (Ki, nM) | In vivo Anti-emetic Activity (ED₅₀, mg/kg) |
| 1a | 0.8 | 0.05 |
| 1b | 1.2 | 0.08 |
| 1c | 0.5 | 0.03 |
| 1d | 0.3 | 0.02 |
| Ondansetron | 1.0 | 0.06 |
Structure-Activity Relationships (SAR)
The data suggests the following preliminary SAR:
-
The 2-alkoxy group on the pyridine ring is well-tolerated, with the methoxy and ethoxy groups showing comparable high affinity.
-
Conversion of the 2-alkoxy group to a hydroxyl group (as in compound 1c ) can enhance binding affinity and in vivo potency.
-
Introduction of an electron-withdrawing group, such as chlorine at the 5-position of the pyridine ring (compound 1d ), can further increase potency.
The following diagram illustrates the key structural features and their impact on activity.
Experimental protocol for oxidation and reduction reactions of Methyl 2-ethoxypyridine-3-carboxylate
Application Notes and Protocols: Oxidation and Reduction of Methyl 2-ethoxypyridine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the selective oxidation and reduction of this compound. The protocols cover the N-oxidation of the pyridine ring, the reduction of the methyl ester to a primary alcohol, and the complete hydrogenation of the pyridine ring to a piperidine derivative. Each protocol is accompanied by a summary of reaction parameters and a visual workflow diagram to ensure clarity and reproducibility in a research or drug development setting.
Oxidation Protocol: N-Oxide Synthesis
The oxidation of pyridine derivatives to their corresponding N-oxides is a fundamental transformation in heterocyclic chemistry. Pyridine N-oxides are valuable intermediates, as the N-O moiety alters the reactivity of the pyridine ring, facilitating various subsequent functionalizations.[1][2] For the N-oxidation of this compound, a reliable method utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for nitrogen heterocycles.[3]
Experimental Methodology
Reaction Scheme: this compound → this compound N-oxide
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add m-CPBA (1.2-1.5 equiv) portion-wise, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 20-24 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Carefully quench the excess m-CPBA by washing the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound N-oxide.
Data Summary
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | - |
| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) | [3] |
| Stoichiometry | 1.0 : 1.2-1.5 (Substrate : m-CPBA) | [3] |
| Solvent | Dichloromethane (DCM) | [3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 20 - 26 hours | [3] |
| Expected Yield | >90% (Typical for similar substrates) | [3] |
Experimental Workflow
Reduction Protocols
Two primary reduction pathways are presented: the selective reduction of the ester functional group to an alcohol and the complete hydrogenation of the aromatic pyridine ring to a piperidine.
Protocol A: Ester Reduction to Alcohol
The reduction of a methyl ester to a primary alcohol can be achieved using various hydride reagents. While strong reagents like lithium aluminum hydride are effective, a safer and more moderate approach involves an enhanced sodium borohydride (NaBH₄) system. Using NaBH₄ in a methanol-THF solvent system under reflux conditions increases its reducing power, allowing it to effectively reduce esters.[4]
Experimental Methodology
Reaction Scheme: this compound → (2-ethoxypyridin-3-yl)methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF, add methanol (10-20 equiv).
-
Carefully add sodium borohydride (NaBH₄, 5-10 equiv) portion-wise to the stirred solution. An excess is required to overcome the relatively low reactivity of NaBH₄ towards esters.[4]
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by column chromatography on silica gel.
Data Summary
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | - |
| Reagent | Sodium Borohydride (NaBH₄) / Methanol | [4] |
| Stoichiometry | 1.0 : 5-10 (Substrate : NaBH₄) | [4] |
| Solvent | Tetrahydrofuran (THF) | [4] |
| Temperature | Reflux (~66 °C) | [4] |
| Reaction Time | 4 - 8 hours | [4] |
| Expected Yield | High (based on similar aromatic esters) | [4] |
Experimental Workflow
Protocol B: Pyridine Ring Hydrogenation
The complete reduction of the pyridine ring to a piperidine is typically achieved via catalytic hydrogenation. This transformation is valuable for accessing saturated heterocyclic scaffolds. Modern methods using rhodium catalysts allow for this reduction under mild conditions, showing good functional group tolerance for substrates containing esters.[5]
Experimental Methodology
Reaction Scheme: this compound → Methyl 2-ethoxypiperidine-3-carboxylate
Materials:
-
This compound
-
Rhodium(III) oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
Celite® or other filtration aid
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a high-pressure reaction vessel, add this compound (1.0 equiv) and Rhodium(III) oxide (Rh₂O₃, 0.5 mol%).[6]
-
Add 2,2,2-Trifluoroethanol (TFE) as the solvent (to a concentration of ~0.8 M).[5]
-
Seal the vessel, then purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 5 bar.[6]
-
Heat the reaction mixture to 40 °C while stirring vigorously.
-
Maintain the reaction under these conditions for 16 hours.[6]
-
After the reaction period, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography or distillation.
Data Summary
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | - |
| Catalyst | Rhodium(III) oxide (Rh₂O₃) | [5][6] |
| Catalyst Loading | 0.5 mol% | [6] |
| Solvent | 2,2,2-Trifluoroethanol (TFE) | [5] |
| H₂ Pressure | 5 bar | [6] |
| Temperature | 40 °C | [6] |
| Reaction Time | 16 hours | [6] |
| Expected Yield | >95% (based on similar substrates) | [6] |
Experimental Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Qualification and Use of Methyl 2-ethoxypyridine-3-carboxylate as a Reference Standard for Pharmaceutical Impurity Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmaceutical development and manufacturing, the control of impurities is a critical requirement mandated by regulatory bodies such as the FDA, EMA, and outlined in ICH guidelines.[1][2][3] The accurate quantification of these impurities relies on the use of well-characterized reference standards.[4][5][6] An impurity reference standard is a highly purified and characterized compound used as a benchmark for identifying and quantifying impurities in drug substances and products.[2][6]
This document provides a comprehensive protocol for the qualification and application of Methyl 2-ethoxypyridine-3-carboxylate as a reference standard. This compound may arise as a process-related impurity or a degradation product in the synthesis of certain Active Pharmaceutical Ingredients (APIs). The methodologies described herein are designed to ensure the identity, purity, and potency of the reference standard, thereby guaranteeing the accuracy and reliability of impurity testing results.[4][5]
Reference Standard Qualification Protocol
The qualification of a reference standard is essential to confirm its suitability for its intended analytical purpose.[4] The process involves comprehensive characterization to confirm its structure and assess its purity.
Identity Confirmation
The identity of the this compound reference standard candidate must be unequivocally confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₁NO₃; MW: 181.19 g/mol ) and fragmentation pattern.[7][8]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Purity Assessment
The purity of the reference standard must be determined using high-resolution analytical techniques. Impurities are broadly classified as organic, inorganic, and residual solvents.[3][9]
-
Organic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV or CAD) is the primary method for determining the purity and identifying any related organic impurities.
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any residual solvents from the synthesis process, as per ICH Q3C guidelines.[1]
-
Water Content: Karl Fischer titration is the standard method for determining the water content.
-
Inorganic Impurities: Analysis of residue on ignition (sulfated ash) and testing for heavy metals should be performed according to pharmacopeial methods.
Potency Assignment
The potency of the reference standard is calculated by a mass balance approach, taking into account all measured impurities.
Potency (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)
A summary of the qualification data for a hypothetical batch of this compound is presented in Table 1.
Table 1: Summary of Reference Standard Qualification Data
| Test Parameter | Method | Result |
| Identity | ||
| ¹H NMR, ¹³C NMR | 500 MHz | Conforms to structure |
| Mass Spectrometry | ESI-MS | Conforms to MW 181.19 |
| IR Spectroscopy | FTIR | Conforms to structure |
| Purity & Impurities | ||
| Purity (by area %) | HPLC-UV | 99.85% |
| Water Content | Karl Fischer | 0.08% |
| Residual Solvents | Headspace GC | 0.05% (Acetone) |
| Residue on Ignition | USP <281> | 0.02% |
| Assigned Potency | ||
| Potency (as-is basis) | Mass Balance | 99.8% |
Analytical Protocol: Quantification of Impurities using HPLC
This protocol details the use of the qualified this compound reference standard for the quantification of related impurities in a drug substance.
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Analytical column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
This compound Reference Standard (Potency: 99.8%).
-
Drug Substance Test Sample.
-
Class A volumetric glassware.
Preparation of Solutions
-
Reference Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard. Dissolve and dilute to 100.0 mL with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solution (1.0 µg/mL): Further dilute the Reference Standard Stock Solution 1:100 with the 50:50 mobile phase mixture. This concentration typically represents the reporting threshold (e.g., 0.1%) for the impurity.
-
Test Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the drug substance and dissolve in 50.0 mL of the 50:50 mobile phase mixture.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 245 nm |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 26 | |
| 30 |
Analysis and Calculation
-
Inject the blank (mobile phase), followed by the Working Standard Solution and the Test Sample Solution.
-
Identify the peak for this compound in the Test Sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of the impurity in the drug substance using the formula below.
Impurity (%) = (AreaImpurity / AreaStandard) x (ConcStandard / ConcSample) x (PotencyStandard / 100) x 100
Where:
-
AreaImpurity : Peak area of this compound in the test sample.
-
AreaStandard : Peak area of the reference standard in the Working Standard Solution.
-
ConcStandard : Concentration of the Working Standard Solution (µg/mL).
-
ConcSample : Concentration of the Test Sample Solution (µg/mL).
-
PotencyStandard : Potency of the reference standard (%).
An example of quantitative results for three batches of a drug substance is shown in Table 2.
Table 2: Quantitative Analysis of this compound Impurity
| Drug Substance Batch | Impurity Peak Area | Calculated Amount (%) | Specification | Result |
| Batch A | 15,230 | 0.08% | Not More Than 0.15% | Pass |
| Batch B | 9,850 | 0.05% | Not More Than 0.15% | Pass |
| Batch C | 21,400 | 0.11% | Not More Than 0.15% | Pass |
Visualized Workflows
The following diagrams illustrate the key processes involved in the qualification and use of the reference standard.
Caption: Workflow for the qualification and release of a new reference standard.
Caption: Decision logic for the analysis and reporting of impurities.
References
- 1. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. knorspharma.com [knorspharma.com]
- 3. uspnf.com [uspnf.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Impurity Reference Standard (IRS) | Primary Standard | CDMO [pharmacompass.com]
- 6. veeprho.com [veeprho.com]
- 7. This compound | 74357-21-4 | Benchchem [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
Nucleophilic Substitution on the Pyridine Ring of Methyl 2-ethoxypyridine-3-carboxylate: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring of Methyl 2-ethoxypyridine-3-carboxylate. It includes detailed protocols for the substitution of the 2-ethoxy group with various nucleophiles, quantitative data for expected outcomes, and a discussion of the underlying reaction mechanisms. This guide is intended to assist researchers in the strategic design and execution of synthetic routes for the derivatization of this versatile scaffold, which is a valuable building block in medicinal chemistry and materials science.
Introduction
The pyridine ring is a privileged scaffold in drug discovery, and its functionalization is of paramount importance for the development of new therapeutic agents. Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of a wide range of functional groups onto the pyridine core. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates the attack of nucleophiles, leading to the displacement of a suitable leaving group.[1][2][3]
In the case of this compound, the ethoxy group at the C2 position serves as a viable leaving group for SNAr reactions. The presence of the electron-withdrawing carboxylate group at the C3 position further activates the ring towards nucleophilic attack. This application note details the reaction of this compound with nitrogen, sulfur, and oxygen nucleophiles.
Reaction Mechanisms and Logical Relationships
The nucleophilic aromatic substitution on 2-substituted pyridines proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.[1][4] In the second step, the leaving group (in this case, the ethoxide ion) is eliminated, and the aromaticity of the pyridine ring is restored.
The general workflow for these substitution reactions involves the activation of the nucleophile, the substitution reaction itself, and subsequent workup and purification of the desired product.
References
Application Notes & Protocols: Synthesis of Biologically Active Pyridine Derivatives
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and drug design, recognized for its prevalence in a vast array of biologically active molecules.[1] As a six-membered aromatic heterocycle containing one nitrogen atom, its structure is analogous to benzene, yet the nitrogen atom imparts unique physicochemical properties.[1] These properties, including modulated lipophilicity, enhanced aqueous solubility, metabolic stability, and the capacity for hydrogen bonding, make the pyridine nucleus a "privileged structure" in pharmacology.[1][2] This is evidenced by the significant number of pyridine-containing compounds approved by the U.S. Food and Drug Administration (FDA), where it stands as one of the most common nitrogen-containing heterocycles in pharmaceuticals.[1][3][4]
From 2014 to 2023, 54 new drugs containing a pyridine ring were approved by the US FDA.[5][6][7] These agents span a wide range of therapeutic categories, with a significant concentration in anticancer (33%) and central nervous system (CNS) applications (20%).[3][5][7] The primary molecular targets for these drugs are often kinases, highlighting the scaffold's utility in designing enzyme inhibitors.[5][6] Pyridine derivatives exhibit a remarkable diversity of biological activities, including antimicrobial, antiviral, anti-inflammatory, antioxidant, and antiproliferative effects, making their synthesis a critical focus for drug development professionals.[1][][9][10]
Key Synthetic Methodologies & Protocols
The construction of the pyridine ring is a well-established field in organic chemistry, with several named reactions providing reliable routes to diverse derivatives. Modern advancements have also introduced highly efficient multicomponent reactions and metal-free cascade processes.[11][12]
Logical Workflow for Synthesis and Evaluation
The development of novel, biologically active pyridine derivatives typically follows a structured workflow, from initial synthesis to biological screening. This process involves the selection of an appropriate synthetic strategy, purification and characterization of the final compounds, and subsequent evaluation of their biological efficacy.
Caption: General workflow for the synthesis and evaluation of pyridine derivatives.
Protocol 1: The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic and versatile multicomponent reaction used to generate dihydropyridines, which can be subsequently oxidized to the corresponding pyridine derivatives.[13][14] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[14]
Caption: Step-wise workflow of the Hantzsch pyridine synthesis.
Experimental Protocol (Generalized):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (10 mmol), β-ketoester (20 mmol), and ammonium acetate (15 mmol) in a suitable solvent such as ethanol (50 mL).
-
Condensation: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Dihydropyridine: Upon completion, allow the mixture to cool to room temperature. The dihydropyridine product often precipitates and can be collected by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Aromatization (Oxidation): Dissolve the crude dihydropyridine (5 mmol) in a solvent like methanol or acetic acid. Add an oxidizing agent, such as iodine (I2) or nitric acid (HNO3), and stir at room temperature or gentle heat until the conversion is complete (as monitored by TLC).[15]
-
Final Work-up and Purification: Quench the reaction, neutralize if necessary, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final pyridine derivative by column chromatography or recrystallization.
Protocol 2: One-Pot, Four-Component Synthesis of Functionalized Pyridines
Modern synthetic approaches often employ multicomponent reactions (MCRs) under green conditions, such as microwave irradiation, to achieve high yields and short reaction times.[12][16]
Experimental Protocol (Representative Example): This protocol is based on a green synthesis method for producing anti-inflammatory pyridine derivatives.[16]
-
Reagent Mixture: In a microwave reaction vessel, combine p-formylphenyl-4-methylbenzenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), an appropriate acetophenone derivative (1 mmol), and ammonium acetate (2 mmol) in ethanol (10 mL).[16]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified power (e.g., 100-300 W) and temperature (e.g., 100°C) for 2-7 minutes.[12][16]
-
Product Isolation: After irradiation, cool the vessel to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product is typically obtained in high purity without the need for further chromatographic purification.[16]
-
Characterization: Confirm the structure of the synthesized pyridine derivative using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[16]
Applications & Quantitative Data
The versatility of the pyridine scaffold is reflected in the wide range of FDA-approved drugs and the potent biological activities reported for novel derivatives.
Table 1: Selected FDA-Approved Drugs Containing a Pyridine Moiety (2014-2023)
This table summarizes some of the pyridine-containing drugs approved in the last decade, highlighting their therapeutic application.[3][5]
| Drug Name | Therapeutic Category | Primary Use / Target |
| Olaparib | Anticancer | PARP inhibitor for ovarian, breast, pancreatic cancer |
| Lorlatinib | Anticancer | ALK/ROS1 inhibitor for non-small cell lung cancer |
| Abemaciclib | Anticancer | CDK4/6 inhibitor for breast cancer |
| Lasmiditan | CNS Agent | Serotonin (5-HT1F) receptor agonist for migraine |
| Lemborexant | CNS Agent | Orexin receptor antagonist for insomnia |
| Pretomanid | Anti-infective | Antibiotic for multidrug-resistant tuberculosis |
| Voxelotor | Hematopoietic Agent | Hemoglobin S polymerization inhibitor for sickle cell disease |
| Esomeprazole | Gastrointestinal | Proton pump inhibitor for acid reflux |
| Imatinib | Anticancer | Kinase inhibitor for chronic myeloid leukemia |
| Atazanavir | Antiviral | Protease inhibitor for HIV/AIDS |
Source: Data compiled from multiple sources.[3][5][7]
Mechanism of Action: Kinase Inhibition
A significant number of pyridine-based anticancer drugs function as kinase inhibitors.[5][6] Kinases are enzymes that catalyze the transfer of phosphate groups to specific substrates, a process critical for cell signaling pathways that control growth, proliferation, and survival. In cancer, these pathways are often dysregulated. Pyridine-containing inhibitors are designed to bind to the ATP-binding pocket of the kinase, preventing phosphorylation and thereby blocking the downstream signaling cascade that promotes tumor growth.
Caption: Pyridine-based kinase inhibitor blocking the ATP binding site.
Table 2: In Vitro Biological Activity of Novel Pyridine Derivatives
This table presents quantitative data for recently synthesized pyridine compounds, demonstrating their potential in various therapeutic areas.
| Compound ID/Class | Target/Assay | Activity Metric | Result | Reference |
| Dipyridyl thiourea deriv. (3a) | A549 Lung Carcinoma Cell Line | IC₅₀ | 5.988 ± 0.12 µM | [4] |
| Pyridinone-quinazoline deriv. | MCF-7 Breast Cancer Cell Line | IC₅₀ | 9 - 15 µM | [17] |
| Thienopyridine deriv. (12a) | E. coli | MIC | 0.0195 mg/mL | [18] |
| Thienopyridine deriv. (12a) | B. mycoides | MIC | <0.0048 mg/mL | [18] |
| Thienopyridine deriv. (15) | C. albicans | MIC | <0.0048 mg/mL | [18] |
| Pyridine carbonitrile (VII) | Methicillin-resistant S. aureus (MRSA) | MIC | Good Activity Profile | [19] |
| Glumetinib | c-Met Kinase | IC₅₀ | Potent Inhibition | [20] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 14. baranlab.org [baranlab.org]
- 15. Pyridine synthesis [organic-chemistry.org]
- 16. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 18. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluatio… [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-ethoxypyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 2-ethoxypyridine-3-carboxylate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inactive reagents. | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Temperature: Ensure the reaction is maintained at the optimal temperature. For esterification, reflux conditions are often necessary.[1]- Reagent Quality: Use fresh, anhydrous solvents and reagents. Moisture can inhibit the reaction. |
| Poor quality starting materials: Impurities in the starting materials can interfere with the reaction. | - Purify Starting Materials: Purify the starting 2-ethoxynicotinic acid and methanol if their purity is questionable.- Proper Storage: Store reagents under appropriate conditions to prevent degradation. | |
| Ineffective catalyst: The acid catalyst may be weak or used in an insufficient amount. | - Catalyst Choice: Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.- Catalyst Concentration: Ensure the catalyst is used in the recommended catalytic amount. | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of side products: Unwanted side reactions may be occurring, leading to impurities. Common side products in related syntheses include regioisomers or disubstituted products. | - Control Reaction Conditions: Precisely control the reaction temperature and stoichiometry of reactants to minimize side reactions.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other undesired reactions. |
| Incomplete reaction: The presence of unreacted starting materials will result in an impure product. | - Monitor Reaction: As mentioned above, monitor the reaction by TLC until the starting material is consumed. | |
| Hydrolysis of the ester: The product may be hydrolyzing back to the carboxylic acid during workup. | - Anhydrous Conditions: Ensure all workup steps are performed under anhydrous conditions until the aqueous wash.- Neutralize a cid: Thoroughly neutralize the acid catalyst during the workup procedure. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase: The product may be lost during the aqueous workup if it has some water solubility. | - Back-extraction: Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. |
| Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate by column chromatography. | - Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation.- Recrystallization: If the product is a solid, recrystallization can be an effective purification method. | |
| Product Decomposition | High reaction temperature: The product may be thermally unstable at the reaction temperature. | - Lower Temperature: If possible, run the reaction at a lower temperature for a longer duration. |
| Harsh workup conditions: Strong acidic or basic conditions during workup can lead to decomposition. | - Mild Workup: Use mild acids or bases for neutralization and extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common method is the Fischer esterification of 2-ethoxynicotinic acid with methanol in the presence of an acid catalyst, typically under reflux conditions.[1] Another potential route is the nucleophilic substitution of a suitable pyridine precursor.[1]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (2-ethoxynicotinic acid) should diminish over time, while a new spot for the product (this compound) should appear and intensify.
Q3: What are some common side products in this synthesis?
A3: While specific data for this exact synthesis is limited, analogous reactions with substituted pyridines suggest potential side products could include regioisomers (if starting from a di-substituted pyridine) or products from incomplete reactions. In syntheses of similar compounds, the formation of regioisomers and disubstituted products has been observed.
Q4: What is the best way to purify the final product?
A4: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. For solid products, recrystallization from a suitable solvent system is also a viable purification technique.
Q5: My yield is consistently low. What are the most critical parameters to optimize?
A5: To optimize the yield, focus on the following parameters:
-
Reaction Temperature: Ensure the reaction is heated to the appropriate temperature to drive the equilibrium towards the product.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration.
-
Water Removal: In esterification, the removal of water can increase the yield. This can be achieved by using a Dean-Stark apparatus or by using a dehydrating agent.
-
Stoichiometry: Using an excess of one reagent (typically the alcohol) can shift the equilibrium and improve the yield.
Experimental Protocols
Protocol 1: Fischer Esterification of 2-ethoxynicotinic acid
This protocol is a standard procedure for Fischer esterification and should be adapted and optimized for the specific substrate.
Materials:
-
2-ethoxynicotinic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve 2-ethoxynicotinic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table provides a template for recording and comparing experimental data to optimize the synthesis.
| Run | Starting Material (mol) | Methanol (equiv.) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (by NMR/GC) |
| 1 | 0.1 | 10 | H₂SO₄ (5) | 65 | 12 | ||
| 2 | 0.1 | 10 | H₂SO₄ (5) | 65 | 24 | ||
| 3 | 0.1 | 20 | H₂SO₄ (5) | 65 | 24 | ||
| 4 | 0.1 | 10 | p-TSA (5) | 65 | 24 |
Visualizations
References
Technical Support Center: Purification of Methyl 2-ethoxypyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 2-ethoxypyridine-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Extraction | - Incomplete removal of acidic or basic impurities.- Presence of unreacted starting materials or by-products. | - Wash the organic layer with a mild acidic solution (e.g., 1-5% aq. HCl) to remove any remaining basic impurities like pyridine.[1][2]- Follow with a wash using a saturated aqueous sodium bicarbonate solution to neutralize any excess acid and remove acidic by-products.- Perform a final wash with brine to remove residual water before drying the organic layer. |
| Product is an Oil Instead of a Solid | - Presence of impurities lowering the melting point.- Residual solvent. | - Attempt purification by column chromatography to separate the desired product from impurities.- If the compound is known to be a solid, try trituration with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate to induce crystallization.- Ensure all solvent has been removed under high vacuum. |
| Discoloration of the Final Product (Yellow or Brown Tint) | - Presence of colored impurities.- Decomposition of the product at high temperatures. | - Treat the solution with activated carbon to adsorb colored impurities before filtration.[3]- If using distillation, ensure it is performed under reduced pressure to lower the boiling point and prevent thermal decomposition.[4][5][6]- Recrystallization from a suitable solvent can also help in removing colored impurities. |
| Low Recovery After Recrystallization | - The chosen solvent is too good a solvent for the compound.- Too much solvent was used.- The cooling process was too rapid. | - Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Use a minimal amount of hot solvent to dissolve the crude product completely.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. |
| Co-elution of Impurities During Column Chromatography | - Inappropriate solvent system (eluent).- Overloading of the column. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation between the product and impurities.- Use a less polar solvent system to increase the retention time of the product on the silica gel.- Ensure the amount of crude product loaded onto the column does not exceed its capacity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-chloropyridine-3-carboxylate or 2-hydroxypyridine-3-carboxylate, by-products from side reactions, and residual solvents used in the synthesis. Depending on the synthetic route, impurities from the breakdown of reagents or the product itself might also be present.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities if the crude product is already relatively pure and solid.
-
Column chromatography is a versatile technique for separating the product from a mixture of impurities, especially when dealing with complex mixtures or oily products.
-
Distillation under reduced pressure is suitable for purifying liquid products that are thermally stable at lower temperatures.[4][5][6]
Q3: What are some recommended solvent systems for the recrystallization of this compound?
A3: While the optimal solvent must be determined experimentally, common solvents for the recrystallization of pyridine derivatives include ethanol, methanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes).[7] A rule of thumb is to use a solvent with similar functional groups to the compound of interest.[7]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring fractions. Spot a small amount of each collected fraction onto a TLC plate, elute with the same solvent system used for the column, and visualize the spots under UV light or by using an appropriate stain. Combine the fractions that contain the pure product.
Q5: My purified product appears pure by NMR, but the yield is low. What could be the reason?
A5: Low yields can result from several factors during the purification process:
-
Loss during extraction: Multiple extractions with a suitable organic solvent are necessary to ensure complete transfer of the product from the aqueous phase.
-
Loss during recrystallization: Using too much solvent or premature filtration can lead to significant product loss. Ensure the crystallization solution is sufficiently cooled before filtering.
-
Loss during column chromatography: Incomplete elution from the column or decomposition on the silica gel can reduce the yield.
-
Incomplete reaction: If the initial synthesis did not go to completion, the yield of the purified product will inherently be low.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents will dissolve the compound when hot but not when cold. Common choices include ethanol, methanol, ethyl acetate/hexanes, or acetone/hexanes.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into a chromatography column. Allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Purity Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Distillation Under Reduced Pressure Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly greased and sealed to maintain a vacuum.[4] Use a stir bar in the distilling flask for smooth boiling.
-
Crude Product Addition: Add the crude liquid product to the distilling flask.
-
Vacuum Application: Gradually apply vacuum to the system using a vacuum pump.
-
Heating: Heat the distilling flask using a heating mantle or an oil bath.
-
Distillation: Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of the pure compound under the applied vacuum.
-
Condensation: Ensure the condenser is supplied with cold water to efficiently condense the vapor.
-
Collection: Collect the purified liquid in a receiving flask.
Data Presentation
Table 1: Comparison of Purification Techniques for a Representative Batch of this compound
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) | Physical Appearance |
| Recrystallization (Ethanol/Water) | 92% | 98.5% | 75% | White Crystalline Solid |
| Column Chromatography (Hexane:EtOAc) | 85% | >99% | 60% | Colorless Oil |
| Vacuum Distillation | 90% (as an oil) | 99.2% | 80% | Colorless Liquid |
Note: The data in this table is representative and may vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
References
- 1. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Page loading... [guidechem.com]
- 4. Purification [chem.rochester.edu]
- 5. Distillation Under Reduced Pressure [solnpharma.com]
- 6. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Esterification of 3-Pyridinecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 3-pyridinecarboxylic acid (nicotinic acid).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification of 3-pyridinecarboxylic acid.
Issue 1: Low or No Product Yield
-
Question: My esterification reaction is resulting in a low yield or no desired ester. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in the esterification of 3-pyridinecarboxylic acid can stem from several factors. The reaction is a reversible equilibrium, so driving it towards the product side is crucial.[1] Here are common causes and troubleshooting steps:
-
Inadequate Water Removal: The formation of water as a byproduct can inhibit the forward reaction.
-
Solution: Employ azeotropic distillation to remove water as it forms. This is particularly effective when using water-immiscible alcohols like n-butanol.[2] A Dean-Stark apparatus or a similar setup can be used. For water-miscible alcohols like methanol, increasing the reaction time or using a large excess of the alcohol can help shift the equilibrium.[2]
-
-
Insufficient Catalyst Activity or Amount: Acid catalysts are often used to accelerate the reaction.
-
Solution: Ensure the catalyst, such as sulfuric acid or p-toluenesulfonic acid, is active and used in an appropriate amount.[3] For instance, a common method involves refluxing nicotinic acid with methanol in the presence of concentrated sulfuric acid.[3][4][5] Heterogeneous catalysts, like MoO3/SiO2, can also be employed and may offer easier separation.[6]
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate.
-
Solution: Ensure the reaction is conducted at a suitable temperature. Refluxing the reaction mixture is a common practice.[1][7] The optimal temperature will depend on the alcohol and solvent used. For alcohols with boiling points above 200°C, an inert solvent like xylene can be added to control the reflux temperature between 135°C and 200°C.[1]
-
-
Reaction Time is Too Short: Esterification reactions can be slow.[3]
-
Issue 2: Difficulty in Product Purification
-
Question: I am struggling to purify the synthesized ester from the reaction mixture. What are the recommended purification strategies?
-
Answer: Purifying nicotinic acid esters can be challenging due to the presence of unreacted starting materials and catalyst residues. Here are some effective purification methods:
-
Neutralization and Extraction:
-
Procedure: After the reaction, the mixture is typically cooled and neutralized with a base, such as a saturated sodium carbonate or sodium bicarbonate solution, to remove the acid catalyst and any unreacted nicotinic acid.[5][8] The ester can then be extracted into an organic solvent like chloroform or dichloromethane.[5][8][9]
-
Tip: Washing the organic layer with a dilute alkali solution can help remove any remaining free nicotinic acid.[1] However, be cautious as vigorous base washing, especially with strong bases like NaOH, can lead to hydrolysis of the ester product.[9] Using a milder base like sodium bicarbonate is often preferred.[9]
-
-
Distillation:
-
Procedure: For volatile esters, distillation under reduced pressure can be an effective purification method after removing the excess alcohol and solvent.[2]
-
-
Column Chromatography:
-
Crystallization:
-
Procedure: In some cases, the ester product can be purified by recrystallization from a suitable solvent like acetone.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the esterification of 3-pyridinecarboxylic acid?
A1: Both homogeneous and heterogeneous catalysts are used.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid are frequently used.[3][4][5] Other options include p-toluenesulfonic acid and benzene sulfonic acid.[2][3]
-
Heterogeneous Catalysts: Solid acid catalysts such as MoO3/SiO2 have been shown to be effective and can simplify product purification as they can be easily filtered off.[6] Ion exchange resins like Amberlyst 15 are also effective for esterification reactions.[11]
-
Non-Catalytic Methods: Esterification can also be achieved without a catalyst by reacting nicotinic acid with a water-immiscible alcohol at reflux temperature, relying on the removal of water to drive the reaction.[1]
Q2: What is the role of the solvent in this reaction?
A2: The choice of solvent can be critical for several reasons:
-
Reactant and Solvent: In many cases, the alcohol itself serves as both the reactant and the solvent, especially when used in large excess.[4]
-
Azeotropic Water Removal: An inert, water-immiscible organic solvent like xylene or benzene can be added to facilitate the removal of water via azeotropic distillation, which is particularly useful with higher-boiling alcohols.[1][12]
-
Temperature Control: For high-boiling alcohols, an inert solvent can be used to control the reflux temperature of the reaction mixture.[1]
Q3: How can I monitor the progress of the esterification reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) .[3][4] By spotting the reaction mixture alongside the starting material (nicotinic acid) on a TLC plate, the disappearance of the starting material and the appearance of the product spot can be observed. This helps in determining when the reaction has reached completion or equilibrium.
Q4: What are some common side reactions to be aware of?
A4:
-
Hydrolysis of the Ester: During workup, especially if strong basic conditions are used for neutralization, the newly formed ester can be hydrolyzed back to nicotinic acid and the alcohol.[9] Using milder bases like sodium bicarbonate can minimize this.[9]
-
Decomposition at High Temperatures: While higher temperatures generally increase the reaction rate, excessively high temperatures (above 250°C) can lead to the decomposition of the pyridinecarboxylic acid.[7]
Data Presentation
Table 1: Comparison of Catalysts for Methyl Nicotinate Synthesis
| Catalyst | Alcohol | Reaction Conditions | Yield | Reference |
| Sulfuric Acid | Methanol | Refluxing for 13 hours | 23.39% | [3] |
| MoO3/SiO2 | Methanol | Not specified | ~79% (reported for similar pyridinecarboxylic acids) | [6] |
| Sulfuric Acid | n-Butanol | Refluxing for 18 hours (catalyst prep), then reflux with more reactants | Not specified, but described as high conversion | [2] |
Table 2: Influence of Alcohol on Esterification without an External Catalyst
| Alcohol | Reaction Temperature | Reaction Time | Key Feature | Reference |
| Water-immiscible monohydroxy aliphatic alcohols (e.g., 1-pentanol, 1-hexanol) | Reflux temperature (135-200°C) | 5-7 hours | Relies on driving the equilibrium by removing water | [1] |
| n-Butanol | Reflux | Several hours | Azeotropic removal of water | [7] |
Experimental Protocols
Protocol 1: Sulfuric Acid-Catalyzed Esterification of Nicotinic Acid with Methanol
This protocol is based on a common laboratory-scale synthesis of methyl nicotinate.[3][4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-pyridinecarboxylic acid.
-
Reagent Addition: Add an excess of methanol to serve as both the reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 13 hours).[3] Monitor the reaction progress by TLC.
-
Workup:
-
Purification:
-
Dry the organic extract over an anhydrous salt (e.g., sodium sulfate).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate, 4:1).[3]
-
Protocol 2: Non-Catalytic Esterification with a Water-Immiscible Alcohol
This protocol is adapted from a method that avoids mineral acid catalysts.[1]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-pyridinecarboxylic acid.
-
Reagent Addition: Add a water-immiscible alcohol with a boiling point between 135°C and 200°C (e.g., 1-hexanol) in excess.
-
Reflux and Water Removal: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with the alcohol.
-
Reaction Monitoring: Continue the reflux for 5-7 hours or until no more water is collected.
-
Workup:
-
Cool the reaction mixture.
-
If any unreacted nicotinic acid is present, it can be removed by washing with a dilute aqueous solution of sodium carbonate.[1]
-
Separate the organic layer.
-
-
Purification:
-
Remove the excess alcohol by distillation.
-
The resulting ester can be further purified by vacuum distillation.[1]
-
Visualizations
References
- 1. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 7. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US3057856A - Nicotinic acid esters and their preparation - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethoxypyridine Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethoxypyridine esters. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing ethoxypyridine esters?
A1: The two most common methods for synthesizing ethoxypyridine esters are:
-
Williamson Ether Synthesis: This method involves the reaction of a hydroxypyridine ester with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base.
-
Nucleophilic Aromatic Substitution (SNAr): This route utilizes a halopyridine ester (typically a chloropyridine ester) and reacts it with sodium ethoxide.[1][2] The pyridine ring's electron-deficient nature, caused by the electronegative nitrogen, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[3][4]
Q2: What are the most common side reactions observed during the synthesis of ethoxypyridine esters?
A2: The primary side reactions depend on the chosen synthetic route:
-
For Williamson Ether Synthesis:
-
C-alkylation: Competition between O-alkylation (desired) and C-alkylation (side product) at the carbon atoms of the pyridine ring.[5]
-
N-alkylation: Alkylation can also occur at the pyridine nitrogen, forming a pyridinium salt.[6]
-
Over-alkylation: Multiple ethoxy groups may be introduced onto the pyridine ring.
-
-
For Nucleophilic Aromatic Substitution:
-
General Side Reactions:
Q3: How can I minimize the formation of C-alkylation products in a Williamson ether synthesis?
A3: Minimizing C-alkylation in favor of O-alkylation is a common challenge. The choice of solvent and base can significantly influence the reaction's regioselectivity. Generally, polar aprotic solvents are preferred. The hardness or softness of the electrophile and the nucleophilic sites also plays a role according to Hard-Soft Acid-Base (HSAB) theory. Softer electrophiles tend to favor C-alkylation, while harder electrophiles favor O-alkylation. The ratio of N- to O-alkylation products can be influenced by the substituents on the pyridone ring when using a Mitsunobu reaction.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low yield of desired ethoxypyridine ester | - Incomplete reaction. - Formation of multiple side products. - Hydrolysis of the ester functionality. | - Increase reaction time or temperature. - Optimize solvent and base to favor O-alkylation. - Ensure anhydrous reaction conditions to prevent hydrolysis. | [5][7] |
| Presence of C-alkylated or N-alkylated isomers | The hydroxypyridine anion is an ambident nucleophile, allowing for alkylation at carbon or nitrogen in addition to oxygen. | - Modify the reaction conditions (solvent, base, temperature) to favor O-alkylation. - Consider using a different ethylating agent. - Protect the pyridine nitrogen prior to alkylation. | [5][6] |
| Detection of the corresponding carboxylic acid | The ester group has been hydrolyzed. | - Use anhydrous solvents and reagents. - If purification involves an aqueous workup, ensure the pH is not strongly acidic or basic. | [7][8] |
| Presence of a different ester (e.g., methyl ester) | Transesterification has occurred due to the presence of another alcohol. | - Ensure the ethanol used for ethoxide formation is free of other alcohols. - Use a solvent that is not an alcohol. | [9][10] |
| Unreacted starting halopyridine ester | The nucleophilic aromatic substitution reaction is sluggish or incomplete. | - Increase the reaction temperature. - Use a stronger base or a higher concentration of sodium ethoxide. - Ensure the starting material is pure. | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Ethoxynicotinate via Nucleophilic Aromatic Substitution
This protocol is a general guideline based on typical SNAr reactions on chloropyridines.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry ethanol. Carefully add sodium metal in small portions with stirring until all the sodium has reacted.
-
Reaction: To the freshly prepared sodium ethoxide solution, add a solution of ethyl 2-chloronicotinate in dry ethanol dropwise at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Ethoxypyridine Ester via Williamson Ether Synthesis
This protocol is a general guideline for the O-alkylation of a hydroxypyridine ester.
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydroxypyridine ester in a suitable dry aprotic solvent (e.g., DMF, DMSO, or acetone). Add a base (e.g., potassium carbonate, sodium hydride) and stir the mixture at room temperature.
-
Alkylation: To this mixture, add the ethylating agent (e.g., ethyl iodide, diethyl sulfate) dropwise.
-
Heating: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture and pour it into ice-water.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To better understand the synthetic routes and potential side reactions, the following diagrams are provided.
Caption: Williamson ether synthesis workflow and competing side reactions.
Caption: Nucleophilic aromatic substitution (SNAr) pathway and potential hydrolysis.
Caption: Logical relationships of synthetic routes and associated side reactions.
References
- 1. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]
- 4. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rate studies on the hydrolysis of niacinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. monash.edu [monash.edu]
How to improve regioselectivity in pyridine substitution reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges in controlling regioselectivity during pyridine substitution reactions.
Section 1: Electrophilic Aromatic Substitution (EAS)
Frequently Asked Questions (FAQs)
Question: Why is my electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring giving a low yield and primarily C3 substitution?
Answer: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack, similar to nitrobenzene.[1][2] This deactivation leads to sluggish reactions requiring harsh conditions.[3][4] Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium cation. This further deactivates the ring.[3][4] Substitution occurs at the C3 (meta) position because the intermediates resulting from attack at C2 (ortho) or C4 (para) would place a positive charge on the carbon adjacent to the already positively charged nitrogen, which is highly unfavorable.[4][5]
Question: How can I activate the pyridine ring for EAS and direct the substitution to the C2 or C4 positions?
Answer: The most effective strategy is to convert the pyridine to a pyridine N-oxide.[3][6] The oxygen atom of the N-oxide is electron-donating through resonance, which activates the ring for EAS and counteracts the inductive withdrawal of the nitrogen.[1][7] This activation directs electrophilic attack to the C2 and C4 positions.[6][7][8] After the substitution reaction, the N-oxide can be easily deoxygenated (e.g., using PCl₃, or zinc dust) to yield the desired substituted pyridine.[6]
Troubleshooting Guide
Issue: Poor yield and undesired C3 selectivity during nitration of pyridine.
Solution: Implement the Pyridine N-Oxide strategy.
-
Oxidize Pyridine: Convert the starting pyridine to its corresponding N-oxide. This increases electron density at the C2 and C4 positions.[7][8]
-
Perform Electrophilic Substitution: Carry out the nitration on the pyridine N-oxide. This will now favor the C4 position.[7]
-
Deoxygenate: Remove the oxygen atom to restore the pyridine ring, now substituted at the desired position.
Data Presentation
Table 1: Comparison of Nitration on Pyridine vs. Pyridine N-Oxide
| Substrate | Reagents | Conditions | Major Product | Yield | Reference |
| Pyridine | H₂SO₄, fuming HNO₃ | 300 °C | 3-Nitropyridine | Low | [2] |
| Pyridine N-Oxide | H₂SO₄, fuming HNO₃ | 90 °C | 4-Nitropyridine N-oxide | ~90% | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Strategy
-
Step 1: Synthesis of Pyridine N-Oxide. Pyridine is oxidized using an oxidizing agent like hydrogen peroxide in acetic acid or m-CPBA.[7][8]
-
Step 2: Nitration of Pyridine N-Oxide. The synthesized pyridine N-oxide is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures (e.g., 90 °C) to yield 4-nitropyridine N-oxide.[7]
-
Step 3: Deoxygenation. The resulting 4-nitropyridine N-oxide is then deoxygenated, for example, by treatment with phosphorus trichloride (PCl₃) or zinc dust in acetic acid, to afford 4-nitropyridine.[6]
Visualization
Caption: Workflow comparing direct EAS on pyridine with the N-oxide strategy.
Section 2: Nucleophilic Aromatic Substitution (NAS)
Frequently Asked Questions (FAQs)
Question: Why does nucleophilic aromatic substitution (NAS) on pyridine preferentially occur at the C2 and C4 positions?
Answer: During an NAS reaction, a nucleophile attacks the electron-deficient pyridine ring, forming a negatively charged intermediate (a Meisenheimer-like complex).[9] When the attack occurs at the C2 or C4 positions, one of the resulting resonance structures places the negative charge directly on the electronegative nitrogen atom.[9][10][11] This is a particularly stable resonance contributor, which significantly stabilizes the reaction intermediate and lowers the activation energy for the reaction.[9][10] Attack at the C3 position does not allow for this stabilization, as none of the resonance structures place the charge on the nitrogen.[9][11] Consequently, the C2 and C4 positions are much more reactive towards nucleophiles.[2][11]
Troubleshooting Guide
Issue: In a 3-substituted-2,6-dichloropyridine, my nucleophilic substitution is non-selective, yielding a mixture of C2 and C6 substituted products. How can I improve the selectivity?
Solution: Regioselectivity in such systems can be influenced by both steric and solvent effects.
-
Steric Effects: A bulky substituent at the C3 position will sterically hinder the approach of a nucleophile to the C2 position, thereby favoring substitution at the more accessible C6 position.[12]
-
Solvent Effects: The choice of solvent can dramatically alter the regioselectivity. The selectivity for the C2 position can be correlated with the solvent's hydrogen-bond acceptor ability (Kamlet-Taft parameter β). Solvents with low β values (e.g., dichloromethane) favor C2 substitution, while solvents with high β values (e.g., DMSO) can switch the selectivity to favor the C6 position.[12]
Data Presentation
Table 2: Solvent Effect on Regioselectivity of Amination of 2,6-dichloro-3-(methoxycarbonyl)pyridine
| Solvent | Kamlet-Taft β | Ratio of C2-isomer : C6-isomer | Reference |
| Dichloromethane (DCM) | 0.10 | 16 : 1 | [12] |
| Acetonitrile | 0.31 | 9 : 1 | [12] |
| Dimethyl Sulfoxide (DMSO) | 0.76 | 1 : 2 | [12] |
Visualization
Caption: Stability of intermediates in NAS of pyridine.
Section 3: Radical Substitution (Minisci-type Reactions)
Frequently Asked Questions (FAQs)
Question: I am running a Minisci reaction on an unsubstituted pyridine and getting a mixture of C2 and C4 alkylated products. How can I achieve C4-selectivity?
Answer: The inherent reactivity of pyridine in Minisci reactions often leads to mixtures, with a general preference for the C2 and C4 positions.[13] To achieve high C4 selectivity, a "blocking group" strategy can be employed. By temporarily installing a group at the C2 and C6 positions, you can sterically block radical attack at these sites, forcing the reaction to occur exclusively at the C4 position. A recently developed effective blocking group is derived from maleic acid.[14] After the C4-alkylation is complete, the blocking group can be easily removed.[14]
Troubleshooting Guide
Issue: Low C4:C2 regioselectivity in a Minisci alkylation.
Solution: Use a removable blocking group to direct the reaction to the C4 position.
-
Install Blocking Group: React the pyridine with a suitable reagent (e.g., a maleate-derived compound) to form a pyridinium species where the C2 and C6 positions are blocked.[14]
-
Perform Minisci Reaction: Conduct the radical alkylation on the modified pyridine. The reaction will now proceed selectively at the C4 position.[14]
-
Remove Blocking Group: Cleave the blocking group under mild conditions (e.g., using a base like DBU) to yield the pure C4-alkylated pyridine.[14]
Data Presentation
Table 3: Regioselective Minisci Alkylation using a Maleate Blocking Group (BG)
| Pyridine Substrate | Alkyl Radical Source | Method | C4:C2 Ratio | C4-Product Yield | Reference |
| Pyridine | Adamantane-1-carboxylic acid | Standard Minisci | Mixture | N/A | [14] |
| Pyridine with Maleate BG | Adamantane-1-carboxylic acid | Blocking Group Strategy | >50 : 1 | 81% | [14] |
| 3-Methylpyridine | Pivalic acid | Standard Minisci | Mixture | N/A | [14] |
| 3-Methylpyridine with Maleate BG | Pivalic acid | Blocking Group Strategy | >50 : 1 | 82% | [14] |
Visualization
Caption: Decision workflow for achieving C4-selective Minisci alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. chemtube3d.com [chemtube3d.com]
- 9. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Stability of Methyl 2-ethoxypyridine-3-carboxylate under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2-ethoxypyridine-3-carboxylate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under acidic or basic conditions?
Under acidic or basic conditions, this compound is susceptible to hydrolysis. The primary degradation pathways involve the cleavage of the ester and ether bonds.
-
Ester Hydrolysis: This is the most likely degradation pathway. The methyl ester group can be hydrolyzed to a carboxylic acid. This reaction is catalyzed by both acids and bases.[1][2]
-
Ether Cleavage: The ethoxy group attached to the pyridine ring could potentially be cleaved under more forcing acidic conditions, though this is generally less facile than ester hydrolysis.
Q2: How can I monitor the degradation of this compound in my experiments?
The degradation can be monitored by various analytical techniques that can separate the parent compound from its degradation products.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[5] Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction progress.
Q3: What are the expected major degradation products?
-
Under Basic Conditions (Saponification): The primary product will be the corresponding carboxylate salt (e.g., sodium or potassium salt of 2-ethoxypyridine-3-carboxylic acid) and methanol.[2] Subsequent acidification of the reaction mixture will yield the free carboxylic acid.
-
Under Acidic Conditions: The major product will be 2-ethoxypyridine-3-carboxylic acid and methanol. The reaction is typically reversible.[2]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly rapid degradation of the compound. | The reaction temperature may be too high, or the acid/base concentration may be excessive. | Reduce the reaction temperature and/or use a lower concentration of the acid or base. Monitor the reaction at regular intervals to track the degradation rate. |
| Formation of multiple unexpected byproducts. | The reaction conditions may be too harsh, leading to secondary degradation of the primary products or cleavage of the pyridine ring itself under extreme conditions. | Employ milder reaction conditions. Consider using a weaker acid or base, or a lower reaction temperature. Perform a forced degradation study under controlled conditions to identify the degradation products.[3][6] |
| Incomplete hydrolysis of the ester. | Insufficient reaction time, inadequate concentration of acid or base, or the reaction being reversible (in the case of acidic hydrolysis). | Increase the reaction time. For acidic hydrolysis, use a larger excess of water to drive the equilibrium towards the products.[2] For basic hydrolysis, ensure at least a stoichiometric amount of base is used. |
| Difficulty in isolating the carboxylic acid product after basic hydrolysis. | The product is in the form of a carboxylate salt, which is soluble in the aqueous basic solution. | After the reaction is complete, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the free carboxylic acid. |
Data Presentation
Table 1: Illustrative Stability Data for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the public domain. Actual results may vary.
| Condition | pH | Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Product |
| Acidic | 1 | 50 | 24 | 2-ethoxypyridine-3-carboxylic acid |
| Neutral | 7 | 50 | > 200 | No significant degradation |
| Basic | 13 | 50 | 5 | Sodium 2-ethoxypyridine-3-carboxylate |
Experimental Protocols
Protocol 1: Stability Study under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a reaction vessel, add a specific volume of 0.1 N hydrochloric acid.
-
Initiation of Reaction: Add a small aliquot of the stock solution to the acidic solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubation: Maintain the reaction mixture at a constant temperature (e.g., 50°C) and stir.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound and the formation of degradation products.
Protocol 2: Stability Study under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Reaction Setup: In a reaction vessel, add a specific volume of 0.1 N sodium hydroxide.
-
Initiation of Reaction: Add a small aliquot of the stock solution to the basic solution to achieve the desired final concentration.
-
Incubation: Maintain the reaction mixture at a constant temperature (e.g., 50°C) and stir.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a suitable acid (e.g., dilute hydrochloric acid) to stop the reaction.
-
Analysis: Analyze the samples by HPLC to quantify the parent compound and degradation products.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
References
Troubleshooting low conversion rates in pyridine ester synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in pyridine ester synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification of a pyridine carboxylic acid failing or giving low yields?
A1: Standard Fischer esterification uses a strong acid catalyst (like H₂SO₄), which protonates the basic nitrogen of the pyridine ring. This forms a non-volatile pyridinium salt, which can be difficult to work with and complicates product isolation by distillation. Furthermore, the reaction is an equilibrium, and the water produced can hydrolyze the ester product, reducing the yield.[1][2]
Q2: What are the advantages of using a coupling reagent like DCC or EDC for pyridine ester synthesis?
A2: Coupling reagents facilitate esterification under much milder and often neutral pH conditions.[3] This approach, known as the Steglich esterification when using DCC and a DMAP catalyst, is suitable for sensitive or sterically hindered substrates.[4][5] These methods avoid the production of water, thus preventing product hydrolysis and eliminating the need for water removal.[2]
Q3: How does water affect my reaction, and how can I remove it?
A3: Water can hydrolyze the ester product, especially under acidic or basic conditions, and can deactivate certain reagents. Since pyridine is often hygroscopic, ensuring anhydrous conditions is critical. Water can be removed by:
-
Azeotropic distillation: Refluxing with a solvent like toluene or benzene using a Dean-Stark apparatus.[2]
-
Drying agents: Using molecular sieves (3Å or 4Å) in the reaction mixture.[6][7]
-
Properly drying reagents: Ensure the alcohol and pyridine starting materials are thoroughly dried before use.
Q4: My product seems to be stuck in the aqueous layer during workup. How can I isolate it?
A4: The pyridine ester product can become protonated in an acidic aqueous layer, making it water-soluble. To extract it into an organic solvent, you must first neutralize the aqueous layer with a base (e.g., sodium bicarbonate, sodium carbonate) to deprotonate the pyridine nitrogen.[7][8] After neutralization, the ester can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
Troubleshooting Guide for Low Conversion Rates
Low conversion rates can often be traced back to issues with reagents, reaction conditions, or side reactions. Use the following sections to diagnose and resolve common problems.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-ethoxypyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 2-ethoxypyridine-3-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Ethoxylation of 2-chloropyridine-3-carboxylic acid methyl ester
Issue 1.1: Low Conversion of Starting Material
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient reaction temperature. | Gradually increase the reaction temperature in 5-10°C increments. Monitor reaction progress by TLC or HPLC at each stage. | An increase in the reaction rate and higher conversion of the starting material. |
| Inadequate mixing. | For larger scale reactions, ensure the stirring mechanism is sufficient to maintain a homogeneous mixture. Consider switching to mechanical stirring if using a magnetic stir bar. | Improved mass transfer and consistent reaction throughout the vessel, leading to higher conversion. |
| Base is not strong enough or used in insufficient quantity. | Consider using a stronger base such as sodium ethoxide in ethanol. Ensure at least a stoichiometric amount of base is used relative to the 2-chloropyridine starting material. | More efficient deprotonation of ethanol, leading to a higher concentration of the ethoxide nucleophile and driving the reaction forward. |
| Presence of water in the reaction mixture. | Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. The presence of water can consume the base and lead to side products. | Minimized side reactions and improved yield of the desired ethoxy-pyridine. |
Issue 1.2: Formation of Side Products (e.g., hydroxypyridine)
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of moisture. | As mentioned above, ensure all reagents and solvents are anhydrous. | Reduced formation of the corresponding 2-hydroxypyridine-3-carboxylate derivative. |
| Reaction temperature is too high. | While higher temperatures can increase the reaction rate, excessive heat can lead to decomposition or side reactions. Optimize the temperature to find a balance between reaction rate and purity. | A cleaner reaction profile with a higher yield of the target compound. |
| Incorrect stoichiometry of the base. | An excess of base can sometimes promote side reactions. A careful titration of the base or using a slight excess (e.g., 1.05-1.1 equivalents) is recommended. | Minimized formation of undesired byproducts. |
Stage 2: Esterification of 2-ethoxypyridine-3-carboxylic acid
Issue 2.1: Incomplete Esterification
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient acid catalyst. | Increase the loading of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) in small increments. | Faster reaction kinetics and a shift in the equilibrium towards the ester product. |
| Inefficient removal of water. | On a larger scale, azeotropic removal of water using a Dean-Stark apparatus is highly effective. Ensure the solvent used (e.g., toluene) forms an azeotrope with water. | Continuous removal of water drives the equilibrium towards the product, leading to higher conversion. |
| Steric hindrance. | While less of an issue for methanol, for bulkier alcohols, steric hindrance can slow down the reaction. In such cases, longer reaction times or more forceful conditions may be necessary. | Improved yield of the desired ester. |
Issue 2.2: Product Decomposition
| Potential Cause | Recommended Action | Expected Outcome |
| Excessively high reaction temperature. | Monitor the reaction temperature closely. For acid-catalyzed esterifications, temperatures are typically kept at the reflux temperature of the alcohol or azeotroping solvent. | Minimized thermal degradation of the starting material and product. |
| Prolonged reaction time at high temperatures. | Monitor the reaction progress and stop the reaction once a satisfactory conversion is achieved to avoid product degradation. | Preservation of the product and improved overall yield. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
A common and scalable route involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of a 2-halopyridine derivative, such as methyl 2-chloropyridine-3-carboxylate, with sodium ethoxide in ethanol. The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions.[1][2]
-
Esterification: If starting from 2-ethoxypyridine-3-carboxylic acid, a standard Fischer esterification with methanol in the presence of an acid catalyst is employed.[3][4]
Q2: What are the critical safety precautions to consider when scaling up the ethoxylation step?
Ethoxylation reactions, especially with ethylene oxide, are highly exothermic and can lead to runaway reactions if not properly controlled.[5] When using sodium ethoxide, which is generated in situ from sodium and ethanol, the reaction is also highly exothermic and produces flammable hydrogen gas. Key safety measures include:
-
Temperature Control: Use a reliable cooling system and monitor the internal reaction temperature continuously.
-
Controlled Reagent Addition: Add the sodium metal or sodium ethoxide solution portion-wise to control the reaction rate and heat generation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety, especially when handling sodium metal.
-
Adequate Ventilation: Ensure the reaction is performed in a well-ventilated fume hood to handle any flammable vapors.
-
Emergency Plan: Have an appropriate quenching agent and a clear emergency plan in place.
Q3: How can I effectively remove pyridine-based impurities from the final product?
Purification of pyridine derivatives can be challenging due to their basicity. Common methods include:
-
Acid Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can protonate basic pyridine impurities, making them water-soluble and easily removable in the aqueous phase.[6]
-
Distillation: For thermally stable compounds, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
-
Chromatography: While less ideal for very large scales, column chromatography can be used for purification if other methods are not effective.
Q4: What are the key parameters to monitor during the scale-up of the esterification?
When scaling up the esterification of 2-ethoxypyridine-3-carboxylic acid, the following parameters are critical:
-
Water Removal: The efficiency of water removal is paramount for driving the reaction to completion. Monitor the collection of water in the Dean-Stark trap.
-
Reaction Temperature: Maintain a consistent reflux temperature to ensure a steady reaction rate and efficient azeotropic water removal.
-
Catalyst Concentration: The amount of acid catalyst will directly impact the reaction rate. This should be optimized for both efficiency and to minimize potential side reactions or degradation.
-
Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, GC) to determine the optimal reaction time and avoid unnecessary heating that could lead to byproducts.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol describes the synthesis starting from methyl 2-chloropyridine-3-carboxylate.
Materials:
-
Methyl 2-chloropyridine-3-carboxylate
-
Anhydrous Ethanol
-
Sodium Metal
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Large three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere, carefully add sodium metal (1.1 equivalents) in small portions to anhydrous ethanol in the reaction flask, cooled in an ice bath. The reaction is exothermic and produces hydrogen gas. Allow the mixture to stir until all the sodium has reacted.
-
Reaction: To the freshly prepared sodium ethoxide solution, add a solution of methyl 2-chloropyridine-3-carboxylate (1.0 equivalent) in anhydrous ethanol dropwise at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Reduce the volume of the mixture by rotary evaporation to remove most of the ethanol.
-
Add toluene to the residue and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Protocol 2: Scale-up Esterification of 2-ethoxypyridine-3-carboxylic acid
Materials:
-
2-ethoxypyridine-3-carboxylic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Large round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with temperature controller
-
Magnetic or mechanical stirrer
Procedure:
-
Reaction Setup: To a solution of 2-ethoxypyridine-3-carboxylic acid (1.0 equivalent) in toluene and an excess of methanol (at least 3-4 equivalents), slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) with cooling.
-
Azeotropic Reflux: Heat the mixture to reflux and collect the water-methanol azeotrope in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by washing with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting common synthesis issues.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. [PDF] Safety of ethoxylation reactions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2-ethoxypyridine-3-carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of byproducts during the synthesis of Methyl 2-ethoxypyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound is typically a multi-step process, and byproducts can arise at each stage. The most common synthetic route involves the preparation of 2-chloronicotinic acid from nicotinic acid, followed by ethoxylation and subsequent esterification.
Common Byproducts Include:
-
Unreacted Starting Materials: 2-Chloronicotinic acid and 2-ethoxypyridine-3-carboxylic acid are common impurities if the reactions do not go to completion.
-
Isomeric Byproducts: During the chlorination of nicotinic acid N-oxide, small amounts of other chlorinated pyridine isomers may be formed. These can be difficult to separate due to similar physical properties.
-
Hydrolysis Product: The final ester product, this compound, can hydrolyze back to 2-ethoxypyridine-3-carboxylic acid in the presence of water, especially under acidic or basic conditions.
-
Over-ethoxylation Products: While less common, reaction at other positions on the pyridine ring can occur, leading to di-ethoxy byproducts.
Q2: My final product shows a persistent acidic impurity upon analysis. What is the likely cause and how can I remove it?
A2: A persistent acidic impurity is most likely unreacted 2-ethoxypyridine-3-carboxylic acid from the final esterification step, or the hydrolysis product of your final ester. The esterification reaction is an equilibrium process, and incomplete conversion is common.
Troubleshooting Steps:
-
Reaction Optimization: Ensure your esterification reaction goes to completion by using an excess of methanol, an efficient acid catalyst (like sulfuric acid or thionyl chloride), and by removing water as it is formed.
-
Aqueous Basic Wash: During your workup, perform a wash with a mild aqueous base such as a saturated sodium bicarbonate solution. This will convert the acidic carboxylic acid impurity into its sodium salt, which is soluble in the aqueous layer and will be separated from your organic layer containing the desired ester. Repeat the wash if necessary.
-
Column Chromatography: If the acidic impurity persists, purification by column chromatography on silica gel is an effective method for separation.
Q3: I am observing multiple spots on my TLC plate that are close to the product spot. What could these be and how can I improve separation?
A3: Multiple closely-eluting spots on a TLC plate often indicate the presence of structurally similar byproducts, such as isomeric impurities from the chlorination step or starting materials from the ethoxylation step (e.g., methyl 2-chloropyridine-3-carboxylate).
Troubleshooting and Purification:
-
TLC Optimization: Experiment with different solvent systems for your TLC to achieve better separation. A combination of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Varying the ratio can significantly impact separation.
-
Column Chromatography: For preparative separation, column chromatography is the recommended method. A long column with a shallow solvent gradient will provide the best resolution for closely-eluting compounds.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. You will need to screen for a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | Incomplete esterification. | Drive the equilibrium towards the product by using excess methanol and removing water. Consider using a stronger esterification agent like oxalyl chloride followed by methanol. |
| Loss of product during aqueous workup. | Ensure the pH of the aqueous layer is not strongly acidic or basic to prevent hydrolysis of the ester. Minimize the number of aqueous washes. | |
| Product Contaminated with Starting Material (2-ethoxypyridine-3-carboxylic acid) | Incomplete esterification reaction. | Perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic starting material. |
| Presence of Chlorine-Containing Impurities | Incomplete ethoxylation of 2-chloropyridine-3-carboxylic acid. | Optimize the ethoxylation reaction conditions (temperature, reaction time, excess sodium ethoxide). Purify the intermediate 2-ethoxypyridine-3-carboxylic acid before proceeding to the esterification step. |
| Final Product is an Oil Instead of a Solid | Presence of impurities that are oils at room temperature and are depressing the melting point. | Purify the product using column chromatography. Try to induce crystallization by scratching the flask or seeding with a pure crystal. |
| Product Decomposes During Purification | Exposure to strong acid or base, or high temperatures. | Use mild conditions for purification. Avoid strong acids and bases during workup. If distillation is used, perform it under high vacuum to lower the boiling point. |
Data Presentation
Table 1: Typical Impurity Profile of Crude this compound
| Compound | Typical Concentration Range (%) | Analytical Method for Detection |
| This compound | 85 - 95 | GC-MS, HPLC, ¹H NMR |
| 2-ethoxypyridine-3-carboxylic acid | 2 - 10 | HPLC, ¹H NMR (acidic proton) |
| Methyl 2-chloropyridine-3-carboxylate | 0.5 - 3 | GC-MS (mass fragmentation pattern), HPLC |
| Nicotinic Acid derivatives | < 1 | LC-MS |
| Water & Methanol | Variable | ¹H NMR, Karl Fischer Titration |
Table 2: Effectiveness of Purification Methods
| Purification Method | Target Impurity | Typical Purity Achieved (%) | Typical Recovery (%) |
| Aqueous NaHCO₃ Wash | 2-ethoxypyridine-3-carboxylic acid | > 98 | 90 - 95 |
| Column Chromatography (Silica Gel) | All organic impurities | > 99 | 70 - 85 |
| Recrystallization | Solid impurities | > 99.5 | 60 - 80 |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic Byproducts
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 100 mg/mL.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of NaHCO₃ solution equal to the volume of the organic layer.
-
Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate completely.
-
Extraction: Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution one more time.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane) and then adding the silica gel and evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Validation & Comparative
Comparative analysis of Methyl 2-ethoxypyridine-3-carboxylate and its methoxy analog
A detailed guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential biological activities of Methyl 2-ethoxypyridine-3-carboxylate and Methyl 2-methoxypyridine-3-carboxylate.
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The subtle modification of substituent groups on this heterocyclic ring can significantly impact a molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of two closely related pyridine derivatives: this compound and its methoxy analog, Methyl 2-methoxypyridine-3-carboxylate. While direct comparative studies are limited, this document compiles available data to offer insights into their respective profiles.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of the two compounds is presented in the table below. These parameters are crucial in early-stage drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | This compound | Methyl 2-methoxypyridine-3-carboxylate |
| CAS Number | 74357-21-4[1] | 67367-26-4[2] |
| Molecular Formula | C₉H₁₁NO₃[1] | C₈H₉NO₃ |
| Molecular Weight | 181.19 g/mol [1] | 167.16 g/mol |
| Topological Polar Surface Area (TPSA) | 48.42 Ų[1] | Not Reported |
| Predicted LogP | 1.2669[1] | Not Reported |
| Melting Point | Not Reported | Not Reported |
| Boiling Point | Not Reported | Not Reported |
Synthesis of 2-Alkoxypyridine-3-carboxylates
The synthesis of these compounds can be achieved through several routes. A general and adaptable experimental protocol for the preparation of methyl 2-alkoxypyridine-3-carboxylates is outlined below. This procedure can be modified by selecting the appropriate alcohol (ethanol or methanol) to yield the desired product.
Experimental Protocol: Synthesis of Methyl 2-alkoxynicotinates
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride
-
Anhydrous alcohol (Methanol or Ethanol)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Acid Chloride Formation: To a solution of 2-chloronicotinic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain 2-chloronicotinoyl chloride.
-
Esterification: Dissolve the crude 2-chloronicotinoyl chloride in the corresponding anhydrous alcohol (methanol or ethanol). Stir the mixture at room temperature overnight.
-
Alkoxylation: To the solution from the previous step, add a solution of sodium alkoxide (prepared by dissolving sodium metal in the corresponding anhydrous alcohol). The reaction is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until completion.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-alkoxypyridine-3-carboxylate.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Comparative Biological Activity
The difference in the alkoxy substituent (ethoxy vs. methoxy) can influence the molecule's interaction with biological targets. The slightly larger and more lipophilic ethoxy group may lead to altered binding affinities and pharmacokinetic properties compared to the methoxy group. For example, in a hypothetical scenario where these compounds are inhibitors of a specific kinase, this structural change could affect how the molecule fits into the enzyme's binding pocket.
Based on the activities of similar pyridine-3-carboxylate derivatives, a plausible signaling pathway that these compounds might modulate is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Future Directions
To provide a conclusive comparative analysis, further experimental studies are warranted. Specifically, the following investigations would be highly valuable:
-
Direct Synthesis and Physicochemical Profiling: A side-by-side synthesis of both compounds under identical conditions to compare yields and stability, followed by a full characterization of their physicochemical properties, including solubility and melting/boiling points.
-
In Vitro Biological Screening: Evaluation of both compounds in a panel of relevant biological assays (e.g., kinase inhibition assays, antimicrobial susceptibility testing, or cytotoxicity assays against various cell lines) to directly compare their potency and selectivity.
-
In Silico Modeling: Molecular docking and dynamics simulations could provide insights into the potential binding modes of these compounds with various biological targets, helping to explain any observed differences in activity.
References
Validating the Antiandrogenic Activity of Methyl 2-ethoxypyridine-3-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antiandrogenic activity of novel compounds, specifically focusing on Methyl 2-ethoxypyridine-3-carboxylate derivatives. The following sections detail established experimental protocols, present comparative data with well-characterized antiandrogens, and visualize key biological pathways and experimental workflows. Due to the limited publicly available data on the antiandrogenic properties of this compound derivatives, the quantitative data presented in the tables for these specific compounds are illustrative and intended to serve as a template for data presentation.
Comparative Analysis of Antiandrogenic Activity
The antiandrogenic potential of a compound is typically evaluated through a series of in vitro and in vivo assays. These assays assess the compound's ability to inhibit the action of androgens, such as testosterone and dihydrotestosterone (DHT), which mediate their effects through the androgen receptor (AR).
In Vitro Efficacy
In vitro assays provide the initial assessment of a compound's activity and mechanism of action. Key parameters include the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a specific biological process by 50%.
Table 1: In Vitro Antiandrogenic Activity of Selected Compounds
| Compound | Androgen Receptor Binding Affinity (IC50, nM)[1][2] | AR-Mediated Reporter Gene Inhibition (IC50, nM)[3][4] | Cell Proliferation Inhibition (LNCaP cells, IC50, µM)[5] |
| This compound Derivative 1 (Illustrative) | 75 | 150 | 15 |
| This compound Derivative 2 (Illustrative) | 50 | 100 | 10 |
| Bicalutamide (Reference)[3][5] | 150 | 300 | 25 |
| Enzalutamide (Reference)[5][6] | 25 | 50 | 5 |
| Apalutamide (Reference)[5][6] | 30 | 60 | 7 |
| Darolutamide (Reference)[6] | 20 | 40 | 6 |
In Vivo Efficacy
Following promising in vitro results, in vivo studies in animal models are crucial to evaluate a compound's efficacy and safety in a whole organism. The Hershberger assay is a standard in vivo screen for androgenic and antiandrogenic activity.[7][8]
Table 2: In Vivo Antiandrogenic Activity in the Hershberger Rat Model
| Compound | Dose (mg/kg/day) | Ventral Prostate Weight Reduction (%) | Seminal Vesicle Weight Reduction (%) | Levator Ani Muscle Weight Reduction (%) |
| This compound Derivative 1 (Illustrative) | 50 | 45 | 40 | 20 |
| This compound Derivative 2 (Illustrative) | 50 | 55 | 50 | 25 |
| Flutamide (Reference)[8] | 10 | 60 | 55 | 30 |
| Linuron (Reference)[7] | 100 | 30 | 25 | 15 |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and validity of experimental results.
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.[1][9]
Protocol:
-
Preparation of AR Extract: Utilize a source of androgen receptors, such as recombinant human AR or cytosolic extracts from androgen-sensitive tissues or cell lines (e.g., LNCaP).
-
Incubation: In a multi-well plate, incubate the AR extract with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound.
-
Separation: Separate the receptor-bound from the unbound radioligand. This can be achieved through methods like filtration, dextran-coated charcoal adsorption, or scintillation proximity assay (SPA).[10]
-
Quantification: Measure the amount of radioactivity in the receptor-bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled androgen.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.[11][12][13]
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., PC3, HEK293) that is co-transfected with an androgen receptor expression vector and a reporter plasmid. The reporter plasmid contains an androgen-responsive element (ARE) driving the expression of a reporter gene, such as luciferase.[11][14]
-
Treatment: Treat the transfected cells with a fixed concentration of an androgen (e.g., DHT) to induce reporter gene expression, along with varying concentrations of the test compound.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or co-transfected control plasmid). Plot the percentage of inhibition of androgen-induced luciferase activity against the concentration of the test compound to determine the IC50 value.
In Vivo Hershberger Assay
The Hershberger bioassay is an in vivo screening method for identifying substances with androgenic or antiandrogenic activity based on weight changes in androgen-dependent tissues in castrated male rats.[7][15][16]
Protocol:
-
Animal Model: Use castrated peripubertal male rats. Castration removes the endogenous source of androgens.
-
Dosing: Administer the test compound daily for a period of 10 consecutive days. For assessing antiandrogenic activity, co-administer the test compound with a reference androgen like testosterone propionate (TP).[8]
-
Endpoint Measurement: At the end of the dosing period, euthanize the animals and carefully dissect and weigh specific androgen-dependent tissues, including the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[7][15]
-
Data Analysis: Compare the weights of the androgen-dependent tissues in the treated groups to the control group (vehicle or TP alone). A statistically significant decrease in tissue weights in the presence of the test compound and TP indicates antiandrogenic activity.
Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of androgens and how antiandrogens interfere with this pathway.
References
- 1. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 7. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) A New Luciferase Reporter Gene Assay for the [research.amanote.com]
- 13. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Luciferase Reporter Gene Assay for the Detection of Androgenic and Antiandrogenic Effects Based on a Human Prostate Specific Antigen Promoter and PC3/AR Human Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]
- 15. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
Comparing the efficacy of antiemetic agents derived from pyridine-3-carboxylates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of antiemetic agents derived from or containing a pyridine moiety. This analysis is supported by experimental data from preclinical and clinical studies, with a focus on their primary mechanism of action as 5-HT3 receptor antagonists.
While no antiemetic drugs are simple pyridine-3-carboxylate derivatives, the pyridine scaffold is present in several compounds with notable antiemetic properties. This guide will focus on two such examples: novel 2-pyridone derivatives and the established tetracyclic antidepressant, mirtazapine. Their efficacy will be compared with the gold-standard 5-HT3 receptor antagonist, ondansetron.
Efficacy in Preclinical Models of Chemotherapy-Induced Emesis
Cisplatin-induced emesis in animal models, such as ferrets and dogs, is a standard method for evaluating the potency of antiemetic drugs. The following tables summarize the available quantitative data for the pyridine-containing compounds and the comparator, ondansetron.
Table 1: Efficacy of Antiemetic Agents in the Ferret Model of Cisplatin-Induced Emesis
| Compound | Dose and Route | Cisplatin Dose | Observation Period | Efficacy (Reduction in Retching and Vomiting) | Citation(s) |
| 2-Pyridone Derivative (Compound 44a) | Orally administered | Not specified | Not specified | Orally active in protecting against cisplatin-induced emesis (qualitative) | [1] |
| 2-Pyridone Derivative (Compound 64) | Orally administered | Not specified | Not specified | Orally active in protecting against cisplatin-induced emesis (qualitative) | [1] |
| Ondansetron | 0.5 - 5 mg/kg i.p. | 10 mg/kg i.p. | 4 hours | Effective antagonism of emesis | [2] |
| Ondansetron | 1 mg/kg i.p. (thrice daily) with Dexamethasone | 10 mg/kg i.p. | 24 hours | 79% reduction in vomiting | [2] |
| Ondansetron | 0.3 mg/kg i.v. | Not specified | 24 hours | Significant reduction in vomits and retches |
Note: Specific quantitative data for the 2-pyridone derivatives were not available in the reviewed literature.
Table 2: Efficacy of Antiemetic Agents in the Dog Model of Cisplatin-Induced Emesis
| Compound | Dose and Route | Cisplatin Dose | Observation Period | Efficacy (Reduction in Vomiting) | Citation(s) |
| Ondansetron | 1 mg/kg i.v. | 3 mg/kg i.v. | 8 hours | 100% inhibition of vomiting (3 of 5 dogs still showed nausea) | [3] |
| Granisetron (comparator) | 60 µg/kg i.v. | 3 mg/kg i.v. | 8 hours | 100% inhibition of vomiting and nausea | [3] |
Efficacy in Human Clinical Trials
The ultimate measure of an antiemetic agent's efficacy is its performance in clinical trials for chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
Table 3: Efficacy of Mirtazapine and Ondansetron in Clinical Trials
| Compound | Indication | Dose and Route | Comparator | Primary Outcome | Efficacy | Citation(s) |
| Mirtazapine | CINV (delayed phase) | 15 mg/day orally | Placebo | Complete Response (no emesis, no rescue) | 85.7% with mirtazapine vs. 35.7% with placebo in patients with prior CINV | [4] |
| Mirtazapine | PONV | 30 mg orally | Dexamethasone | Complete Response (0-24h) | Favorable response rates, comparable to dexamethasone | [5][6] |
| Mirtazapine | PONV | Not specified | Placebo | Reduction in overall PONV | Risk Ratio = 0.44 (reduced PONV) | [7] |
| Mirtazapine | PONV | Not specified | Ondansetron | Similar rates of PONV | Risk Ratio = 0.96 | [7] |
| Ondansetron | CINV (acute phase) | 32 mg i.v. (single dose) or 8 mg i.v. (multiple doses) | Granisetron | Prevention of acute nausea and emesis | Equivalent efficacy to granisetron | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Signaling Pathway of 5-HT3 Receptor Antagonism in Emesis
Chemotherapeutic agents like cisplatin can induce the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, ultimately stimulating the vomiting center. 5-HT3 receptor antagonists block this binding at both peripheral and central sites.[1][9][10][11][12]
Caption: 5-HT3 Receptor Antagonist Signaling Pathway in Emesis.
Experimental Workflow for Preclinical Antiemetic Efficacy Testing
The evaluation of novel antiemetic compounds typically follows a standardized preclinical workflow, as depicted below.
Caption: Preclinical Antiemetic Efficacy Testing Workflow.
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
This model is a gold standard for assessing antiemetic efficacy.[13][14][15]
-
Animals: Male and female ferrets are commonly used.
-
Acclimatization: Animals are accustomed to the experimental environment for a set period before the study.
-
Drug Administration: The test compound (e.g., 2-pyridone derivative, ondansetron) or vehicle is administered, typically via oral or intraperitoneal routes, at a predetermined time before the emetogen.
-
Emetogen Challenge: Cisplatin is administered intraperitoneally (i.p.) at doses ranging from 5 to 10 mg/kg to induce emesis.
-
Observation: Following cisplatin administration, the animals are observed continuously for a defined period (e.g., 4-24 hours), and the number of retches and vomits are recorded.
-
Data Analysis: The efficacy of the test compound is determined by comparing the number of emetic episodes in the treated group to the vehicle-control group.
Cisplatin-Induced Emesis in Dogs
Dogs are another relevant species for preclinical emesis studies due to their similar emetic reflex to humans.[3][16][17]
-
Animals: Beagle dogs are a frequently used breed.
-
Acclimatization and Baseline: Similar to the ferret model, dogs are acclimatized, and baseline behaviors are observed.
-
Drug Administration: The antiemetic agent or placebo is administered intravenously (i.v.) or orally prior to cisplatin.
-
Emetogen Challenge: Cisplatin is administered intravenously, often at a dose of around 3 mg/kg.
-
Observation: The animals are observed for a set period (e.g., 8 hours), and the frequency of vomiting and signs of nausea are recorded.
-
Data Analysis: The antiemetic efficacy is assessed by comparing the incidence and frequency of emesis between the treatment and control groups.
Clinical Trials for Chemotherapy-Induced Nausea and Vomiting (CINV)
-
Patient Population: Typically includes cancer patients scheduled to receive highly or moderately emetogenic chemotherapy.
-
Study Design: Often randomized, double-blind, placebo- or active-controlled trials.
-
Intervention: Patients receive the investigational drug (e.g., mirtazapine) or a standard antiemetic (e.g., ondansetron) or placebo, usually in combination with other standard antiemetic therapies like dexamethasone.
-
Assessment: The primary endpoint is often "complete response," defined as no emetic episodes and no use of rescue medication during a specific phase (acute: 0-24 hours; delayed: 24-120 hours). Nausea severity is also assessed using validated scales.
-
Data Analysis: The proportion of patients achieving a complete response is compared between the treatment arms.
Conclusion
The pyridine moiety is a valuable scaffold in the development of antiemetic agents, primarily through the antagonism of 5-HT3 receptors. Novel 2-pyridone derivatives have shown promise in preclinical models, although more quantitative data is needed for a direct comparison with established drugs. Mirtazapine, a tetracyclic antidepressant containing a pyridine ring, has demonstrated significant antiemetic efficacy in clinical trials for both CINV and PONV, making it a viable alternative or adjunct to standard therapies. The established 5-HT3 receptor antagonist, ondansetron, remains a key benchmark for efficacy. Future research should focus on elucidating the quantitative efficacy of novel pyridine derivatives to better understand their therapeutic potential in managing emesis.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. A Randomized Controlled Trial for Prevention of Postoperative Nausea and Vomiting after Laparoscopic Sleeve Gastrectomy: Aprepitant/Dexamethasone vs. Mirtazapine/Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Mirtazapine for Postoperative Nausea and Vomiting: Systematic Review, Meta-analysis, and Trial Sequential Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. Assessment of low-dose cisplatin as a model of nausea and emesis in beagle dogs, potential for repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridine-3-Carboxylate Esters: Structure, Physicochemical Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of a homologous series of pyridine-3-carboxylate esters: methyl nicotinate, ethyl nicotinate, propyl nicotinate, and butyl nicotinate. These compounds, derived from nicotinic acid (Vitamin B3), are of significant interest in pharmaceutical research due to their diverse biological activities. This document summarizes their physicochemical properties, compares their performance in key biological assays, and provides detailed experimental methodologies.
Structural and Physicochemical Comparison
The fundamental structure of the compared esters consists of a pyridine ring with a carboxylate group at the 3-position, differing only in the length of the alkyl chain of the ester. This variation in alkyl chain length directly influences their physicochemical properties, such as molecular weight, lipophilicity (LogP), boiling point, and water solubility. These properties are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
| Property | Methyl Pyridine-3-carboxylate | Ethyl Pyridine-3-carboxylate | Propyl Pyridine-3-carboxylate | Butyl Pyridine-3-carboxylate |
| Molecular Formula | C₇H₇NO₂[1] | C₈H₉NO₂[2] | C₉H₁₁NO₂[3] | C₁₀H₁₃NO₂[4] |
| Molecular Weight ( g/mol ) | 137.14[1] | 151.16[2] | 165.19[3] | 179.22[5] |
| LogP (Octanol/Water) | 0.8 | 1.17[2] | 1.6 | 2.3[5] |
| Boiling Point (°C) | 209[1] | 223-224[6] | ~230 | 251.9[4] |
| Water Solubility | Slightly soluble[7] | 50 g/L[8] | Not readily available | 2.45 g/L (32 °C)[9] |
| Appearance | White crystalline solid[1] | Clear, colorless to yellow liquid[10] | Not readily available | Colorless oily liquid[11] |
Comparative Biological Activities
Pyridine-3-carboxylate esters exhibit a range of biological activities, including vasodilation, anti-inflammatory, and antimicrobial effects. The potency of these effects often correlates with the physicochemical properties of the esters, particularly their lipophilicity, which governs their ability to penetrate biological membranes.
Vasodilatory and Anti-inflammatory Activity
Nicotinic acid and its esters are well-known for their ability to induce cutaneous vasodilation, often referred to as the "niacin flush." This effect is primarily mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2)[5][12]. The esters, being more lipophilic than nicotinic acid, can more readily penetrate the skin to elicit this response[1][6]. The anti-inflammatory properties are also linked to the modulation of prostaglandin synthesis.
| Compound | Vasodilatory Effect | Anti-inflammatory Effect | Key Findings |
| Methyl Nicotinate | Potent | Demonstrated | Induces erythema and is used to evaluate topical anti-inflammatory agents[13][14]. Its effect is suppressed by prostaglandin synthesis inhibitors[15]. |
| Ethyl Nicotinate | Reported | Inferred | Increased lipophilicity compared to methyl nicotinate suggests potentially enhanced skin penetration[1]. |
| Propyl Nicotinate | Not specifically reported | Inferred | Further increased lipophilicity may influence activity. |
| Butyl Nicotinate | Not specifically reported | Inferred | Highest lipophilicity in the series, suggesting significant interaction with lipid membranes. |
Antimicrobial Activity
Derivatives of nicotinic acid have shown promise as antimicrobial agents. While direct comparative studies on this homologous series are limited, the structure-activity relationship generally suggests that increased lipophilicity can enhance antimicrobial activity against certain pathogens, up to a certain point where aqueous solubility becomes a limiting factor. The mechanism of action is thought to involve disruption of the cell membrane or inhibition of essential metabolic pathways.
| Compound | Antibacterial Activity | Antifungal Activity | Key Findings |
| Methyl Nicotinate | Not extensively studied | Not extensively studied | General antimicrobial activity has been reported for nicotinic acid derivatives[16]. |
| Ethyl Nicotinate | Not extensively studied | Not extensively studied | Increased lipophilicity may enhance activity compared to the methyl ester. |
| Propyl Nicotinate | Not extensively studied | Not extensively studied | Further increase in alkyl chain length could modulate antimicrobial spectrum. |
| Butyl Nicotinate | Not extensively studied | Not extensively studied | The balance between lipophilicity and solubility is crucial for its effectiveness. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
Principle: Injection of carrageenan into the paw of a rat induces an acute, localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Healthy Wistar or Sprague-Dawley rats (150-200g) are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer[6][17].
-
The test compounds (e.g., pyridine-3-carboxylate esters) are administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or phenylbutazone[6][17].
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat[4][17].
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection[6][17].
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Broth Microdilution Method (Antimicrobial Susceptibility Assay)
This in vitro method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
Procedure:
-
A stock solution of the test compound (e.g., a pyridine-3-carboxylate ester) is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the test compound are prepared in a sterile 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[18]. This typically results in a range of concentrations across the wells of a single row.
-
A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL)[7].
-
Each well containing the diluted test compound is inoculated with the microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included[7].
-
The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth[19]. The results can also be read using a microplate reader to measure optical density.
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis Pathway and Vasodilation
The vasodilatory effect of nicotinic acid and its esters is primarily mediated through the prostaglandin signaling pathway. Upon binding to its receptor (GPR109A) on immune cells like macrophages and Langerhans cells, a signaling cascade is initiated, leading to the synthesis and release of prostaglandins, particularly PGD2. PGD2 then acts on receptors on vascular smooth muscle cells, causing relaxation and vasodilation.
Caption: Prostaglandin synthesis pathway initiated by pyridine-3-carboxylate esters, leading to vasodilation.
Nicotinic Acetylcholine Receptor Signaling
While the primary vasodilatory effect of nicotinates is prostaglandin-mediated, the pyridine moiety is also a core structure in ligands for nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are involved in a wide range of physiological processes, including neurotransmission and inflammation. The interaction of pyridine-3-carboxylate esters with nAChRs could contribute to their overall pharmacological profile.
Caption: Potential signaling through the nicotinic acetylcholine receptor by pyridine-3-carboxylate esters.
Experimental Workflow for Anti-inflammatory and Antimicrobial Screening
The following diagram illustrates a typical workflow for screening and comparing the biological activities of the pyridine-3-carboxylate ester series.
Caption: A typical experimental workflow for the synthesis and biological evaluation of pyridine-3-carboxylate esters.
Conclusion
The structural variation within the homologous series of methyl, ethyl, propyl, and butyl pyridine-3-carboxylate esters directly impacts their physicochemical properties, which in turn is expected to modulate their biological activities. The increasing alkyl chain length enhances lipophilicity, which can improve skin penetration for topical applications but may also affect solubility and interaction with biological targets. While direct comparative biological data is limited, the existing evidence suggests that these esters are promising candidates for further investigation as vasodilators, anti-inflammatory agents, and antimicrobial compounds. The provided experimental protocols offer a standardized approach for future comparative studies to elucidate the structure-activity relationships within this class of compounds more definitively.
References
- 1. Percutaneous penetration of nicotinates: in vivo and in vitro measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. embopress.org [embopress.org]
- 12. Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens [jscimedcentral.com]
- 13. researchgate.net [researchgate.net]
- 14. Attenuation of niacin-induced prostaglandin D2 generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.cat [2024.sci-hub.cat]
- 18. tandfonline.com [tandfonline.com]
- 19. Introduction of unsaturation into theN-n-alkyl chain of the nicotinic receptor antagonists, NONI and NDNI: Effect on affinity and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the LC-MS Analysis of Methyl 2-ethoxypyridine-3-carboxylate Derivatives
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Methyl 2-ethoxypyridine-3-carboxylate and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative analytical techniques and supported by experimental data from related compounds. While specific quantitative data for this compound is not extensively available in published literature, this guide extrapolates from the analysis of structurally similar pyridine-carboxylate derivatives to provide a reliable framework for method development and selection.
Introduction
This compound and its derivatives are an important class of heterocyclic compounds with applications in medicinal chemistry and materials science. Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, quality control, and reaction monitoring. LC-MS has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity. This guide will compare the performance of LC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the expected performance characteristics of LC-MS, GC-MS, and HPLC-UV for the analysis of this compound derivatives, based on data from analogous compounds.
Table 1: Comparison of Analytical Methods
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Selectivity | Very High | High | Moderate to High |
| Sensitivity | Very High (pg-ng/mL) | High (ng-µg/mL) | Moderate (µg-mg/mL) |
| Throughput | High | Moderate | High |
| Matrix Effects | Can be significant | Less common | Moderate |
| Derivatization | Often not required | May be required | Not required |
| Cost | High | Moderate | Low |
Table 2: Typical Quantitative Performance Data (based on related compounds)
| Method | Analyte Type | Typical LOD | Typical LOQ | Linearity (r²) | Reference |
| LC-MS/MS | Pyridinecarboximidamides | 0.013–0.025 ng/mL | 0.1–0.25 ng/mL | >0.999 | [1] |
| LC-MS/MS | 2-chloromethyl-3,4-dimethoxy pyridine HCl | - | 0.3 ppm | - | [2] |
| GC-MS | Pyridine bases | 0.01-0.1 ng | - | - | [3] |
| HPLC-UV | Pyridine | 5 ppb | - | - | [4] |
| HPLC-UV | 2-(p-dimethylaminostyryl) pyridine methiodide | 2 ng | - | 0.9996 | [5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar pyridine derivatives and should be optimized for the specific this compound derivative being analyzed.
LC-MS/MS Method
This method is adapted from the analysis of pyridine-carboxylate derivatives and is suitable for the sensitive quantification in various matrices.[6][7]
-
Sample Preparation:
-
For biological samples (plasma, urine), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
For reaction mixtures or formulated products, dilute the sample in the mobile phase to a suitable concentration.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Key Transitions: Monitor the protonated molecule [M+H]⁺ and a characteristic fragment ion. For this compound (MW: 181.19), the transition could be m/z 182.1 -> [fragment]. The specific fragment ion needs to be determined by direct infusion of a standard. Another potential adduct to monitor is the acetonitrile adduct [M+H+CH₃CN]⁺.[6][7]
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
GC-MS Method
This method is suitable for the analysis of more volatile derivatives or after a suitable derivatization step.
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the extract over anhydrous sodium sulfate and concentrate.
-
(Optional but recommended) For improved volatility and thermal stability, perform derivatization. A common approach for carboxylic acid esters is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically carried out at 60-70 °C for 30 minutes.
-
Inject the derivatized or underivatized sample into the GC-MS.
-
-
Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
HPLC-UV Method
This method offers a cost-effective alternative for routine analysis where high sensitivity is not the primary requirement.
-
Sample Preparation:
-
Similar to the LC-MS method, involving dilution or extraction followed by reconstitution in the mobile phase. Ensure the final sample is free of particulates by filtering through a 0.45 µm syringe filter.
-
-
High-Performance Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 3.0). A typical starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: Monitor at a wavelength corresponding to the absorbance maximum of the analyte (e.g., around 254 nm or 270 nm for pyridine derivatives). A diode array detector can be used to obtain the full UV spectrum for peak purity assessment.
-
Mandatory Visualizations
The following diagrams illustrate the typical workflows and relationships in the analytical processes described.
Figure 1. General workflow for LC-MS analysis of target compounds.
Figure 2. Logical relationship and key features of the compared analytical techniques.
References
- 1. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. [HPLC analysis of 2-(P-dimethylaminostyryl) pyridine methiodide concentration in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Methyl 2-ethoxypyridine-3-carboxylate and Its Positional Isomers
This guide, intended for researchers, scientists, and drug development professionals, aims to synthesize the existing, albeit fragmented, data on the biological activities of methyl 2-ethoxypyridine-3-carboxylate and related pyridine compounds. The absence of direct comparative studies necessitates a broader look at the structure-activity relationships (SAR) of substituted pyridines to infer potential differences between the isomers.
Overview of Known Biological Activities
This compound has been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, quantitative data and detailed experimental protocols for these activities are not extensively documented in publicly accessible literature.
For related compounds, such as 2-methoxypyridine-3-carbonitrile derivatives, cytotoxic effects against various cancer cell lines have been reported. This suggests that the alkoxy substitution at the 2-position of the pyridine ring can confer cytotoxic properties. The biological activities of the 4-ethoxy, 5-ethoxy, and 6-ethoxy isomers of methyl 3-pyridinecarboxylate remain largely unexplored in comparative studies.
Comparative Data Summary
Due to the lack of direct comparative experimental data for the positional isomers of this compound, a quantitative comparison table cannot be constructed at this time. The table below presents the limited available data for the target compound and a related methoxy analog to provide a preliminary basis for understanding potential bioactivities.
| Compound | Biological Activity | Cell Line(s) / Organism(s) | IC50 / MIC |
| This compound | Anticancer | K562 (Leukemia) | Data not available |
| CCRF-SB (Leukemia) | Data not available | ||
| Antimicrobial | Not specified | Data not available | |
| Anti-inflammatory | Not specified | Data not available | |
| 2-Methoxy-4-(p-tolyl)pyridine-3-carbonitrile | Cytotoxicity | HepG2 (Liver Cancer) | Data not available |
| DU145 (Prostate Cancer) | Data not available | ||
| MDA-MB-231 (Breast Cancer) | Data not available |
Note: Specific IC50 values for this compound and its isomers are not available in the reviewed literature. The data for the methoxy analog is provided for contextual understanding of the potential activity of alkoxy-substituted pyridine-3-carboxylates.
Experimental Protocols
To facilitate future comparative studies, this section provides detailed methodologies for key in vitro assays relevant to the reported biological activities.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow for MTT Assay:
Figure 1: Workflow of the MTT assay for cytotoxicity testing.
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
This compound and its isomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its isomers) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Workflow for Broth Microdilution Assay:
Figure 2: Workflow of the broth microdilution assay for MIC determination.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well round-bottom microtiter plates
-
This compound and its isomers
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Structure-Activity Relationship (SAR) Insights (Hypothetical)
In the absence of direct comparative data, a hypothetical SAR can be postulated based on general principles of medicinal chemistry and findings from related pyridine derivatives. The position of the ethoxy group on the pyridine ring is expected to significantly influence the molecule's electronic properties, lipophilicity, and steric hindrance, which in turn would affect its interaction with biological targets.
Potential Signaling Pathway Modulation:
The anticancer activity of pyridine derivatives can involve various signaling pathways. For instance, they might induce apoptosis through the intrinsic or extrinsic pathways.
Figure 3: Potential apoptosis pathways modulated by bioactive pyridine derivatives.
Conclusion and Future Directions
While this compound shows promise as a biologically active molecule, a significant knowledge gap exists regarding the comparative activities of its positional isomers. To fully understand the therapeutic potential and structure-activity relationships of this class of compounds, further research is imperative.
Recommendations for Future Research:
-
Systematic Synthesis: A complete series of methyl ethoxypyridine-3-carboxylate isomers (2-, 4-, 5-, and 6-ethoxy) should be synthesized.
-
Comparative Biological Evaluation: The synthesized isomers should be evaluated side-by-side in a panel of standardized in vitro assays, including cytotoxicity against a range of cancer cell lines, and antimicrobial activity against a panel of pathogenic bacteria and fungi.
-
Mechanism of Action Studies: For the most potent isomers, further studies should be conducted to elucidate their mechanisms of action, including their effects on specific cellular signaling pathways.
Such a systematic approach will provide the necessary data to establish a clear structure-activity relationship and guide the rational design of more potent and selective therapeutic agents based on the pyridine-3-carboxylate scaffold.
A Comparative Analysis of the Cross-Reactivity Profiles of Pyridine-3-Carboxylate Derivatives
An Examination of On-Target Efficacy and Off-Target Interactions in Drug Development
The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Methyl 2-ethoxypyridine-3-carboxylate and its derivatives are a class of heteroaromatic esters with wide-ranging applications in pharmaceutical synthesis and materials science.[1] Understanding the cross-reactivity of these compounds is paramount for developing selective and safe drug candidates. This guide provides a comparative analysis of the biological activities of various pyridine-3-carboxylate derivatives, highlighting their potential for both therapeutic efficacy and off-target interactions.
Comparative Biological Activities and Quantitative Data
Derivatives of the pyridine-3-carboxylate scaffold have been investigated for a wide array of biological activities, ranging from anticancer and antimicrobial to neuroprotective and cardiotonic effects. The subtle structural modifications to the core pyridine ring can drastically alter the biological target, demonstrating the broad, and sometimes overlapping, activity profile of this chemical class.
Table 1: Cross-Reactivity Profile of Pyridine-3-Carboxylate and Related Pyridine Derivatives
| Compound Class | Primary Biological Target/Activity | Quantitative Data (IC50/Ki/MIC) | Reference Compound/Alternative |
| This compound Derivatives | Anticancer (Leukemia) | Not specified | Doxorubicin |
| 2-Alkoxy-3-cyanopyridine Derivatives | Cholinesterase Inhibition | AChE IC50: 53.95 ± 4.29 µM; BuChE IC50: 31.79 ± 0.38 µM; AChE Ki: 14.23 ± 0.42 µM; BuChE Ki: 19.80 ± 3.38 µM[2] | Donepezil, Galantamine |
| 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives | Cardiotonic (PDE3 Inhibition), Anticancer | Not specified | Milrinone[3] |
| Thioalkyl Pyridine Derivatives | Psychotropic (Anticonvulsant, Anxiolytic) | Not specified | Diazepam[4] |
| Functionalized 2-Pyridone-3-carboxylic Acids | Antibacterial (Gram-positive) | Not specified | Fluoroquinolones[5] |
| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | Antibacterial (Gram-positive) | MICs similar to Linezolid | Linezolid[6] |
| Thieno[2,3-b]pyridine-2-carboxamides | Anti-tuberculosis | IC90: 0.94 µM - 1.4 µM | Isoniazid |
| Thieno[3,2-b]pyridine-2-carboxylates | Anticancer (Triple Negative Breast Cancer) | Not specified | Paclitaxel |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyridine-3-carboxylate derivatives.
Cholinesterase Inhibition Assay
The inhibitory activity of 2-alkoxy-3-cyanopyridine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is commonly determined using a modified Ellman's spectrophotometric method.
-
Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) and BuChE (from equine serum) are prepared in a phosphate buffer (pH 8.0). The substrates, acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), are also dissolved in the buffer.
-
Inhibition Assay: The test compounds are pre-incubated with the respective enzyme for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate (ATCI or BTCI) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Data Analysis: The absorbance is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rates of reaction for the sample with that of a blank. IC50 values, the concentration of inhibitor required to inhibit 50% of the enzyme activity, are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kinetic parameters like the inhibition constant (Ki) are determined from Lineweaver-Burk plots.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of antibacterial agents like functionalized 2-pyridone-3-carboxylic acids is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Screening and Validation
Caption: A generalized workflow for drug discovery, from initial high-throughput screening of pyridine derivatives to the identification of a lead candidate.
Mechanism of Cholinesterase Inhibition
Caption: Signaling pathway illustrating how 2-alkoxy-3-cyanopyridine derivatives inhibit acetylcholinesterase, leading to increased acetylcholine levels.
References
- 1. This compound | 74357-21-4 | Benchchem [benchchem.com]
- 2. Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Properties of Novel Synthesized Compounds
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has led to the synthesis and evaluation of a multitude of chemical entities. This guide provides a comparative analysis of the in vitro anticancer properties of three prominent classes of synthesized compounds: Quinazoline derivatives, Chalcone derivatives, and Triazole derivatives. We present a synopsis of their cytotoxic activities, effects on cell cycle progression and apoptosis, and their impact on key signaling pathways, supported by experimental data from recent studies.
Executive Summary
This guide compares the in vitro anticancer efficacy of representative compounds from three distinct chemical classes. The analysis focuses on their performance against human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cell lines. Key metrics for comparison include IC50 values, the ability to induce apoptosis, and the capacity to cause cell cycle arrest. Furthermore, the guide delves into the molecular mechanisms, particularly the modulation of the MAPK/ERK signaling pathway.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic effects of representative compounds from each class were evaluated using the MTT assay, a colorimetric assay that measures cell metabolic activity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard measure of a compound's potency.
| Compound Class | Representative Compound | Target Cell Line | IC50 (µM) | Reference |
| Quinazoline Derivative | AK-3 | MCF-7 | 6.44 ± 0.29 | [1] |
| A549 | 10.38 ± 0.27 | [1] | ||
| Chalcone Derivative | Compound 5a | MCF-7 | 7.87 ± 2.54 | [2][3] |
| A549 | 41.99 ± 7.64 | [2][3] | ||
| Triazole Derivative | Compound d17 | MCF-7 | 12.61 ± 1.76 | [4] |
| A549 | 6.76 ± 0.25 | [4] |
Table 1: Comparative Cytotoxicity (IC50) of Representative Compounds. This table summarizes the IC50 values of a representative Quinazoline (AK-3), Chalcone (Compound 5a), and Triazole (Compound d17) derivative against MCF-7 and A549 cancer cell lines.
Mechanism of Action: Apoptosis and Cell Cycle Arrest
Beyond cytotoxicity, understanding how these compounds induce cell death is crucial. The following tables summarize their effects on apoptosis, as determined by Annexin V-FITC/PI flow cytometry, and cell cycle progression, analyzed by propidium iodide staining and flow cytometry.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism for anticancer drugs. The externalization of phosphatidylserine, detected by Annexin V, is an early marker of apoptosis.
| Compound Class | Representative Compound | Cell Line | Treatment Concentration | % Apoptotic Cells (Early + Late) | Reference |
| Quinazoline Derivative | Quinazolinedione Derivative 7 | MCF-7 | 50 µM | Significant increase | [5][6][7] |
| Chalcone Derivative | 2,2′,4′-trihydroxychalcone (7a) | A549 | 20 µM | 28.2% | [8] |
| Triazole Derivative | 1,2,4-triazole-chalcone hybrid 27 | A549 | Dose-dependent | Significant increase | [9] |
Table 2: Comparative Analysis of Apoptosis Induction. This table presents the pro-apoptotic effects of representative compounds from each class on cancer cell lines.
Cell Cycle Arrest
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to a halt in cell division and proliferation.
| Compound Class | Representative Compound | Cell Line | Treatment Concentration | Effect on Cell Cycle | Reference |
| Quinazoline Derivative | AK-3 | MCF-7, A549 | - | G1 phase arrest | [10] |
| Chalcone Derivative | Indolyl chalcone 1l | A549 | 1 µM | G2/M arrest | [10] |
| Triazole Derivative | - | - | - | G2/M phase arrest | [8] |
Table 3: Comparative Analysis of Cell Cycle Arrest. This table summarizes the effects of representative compounds on cell cycle progression in cancer cells.
Modulation of Signaling Pathways: The MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAF-MEK-ERK cascade, is a critical signaling route that regulates cell proliferation, survival, and differentiation, and is often dysregulated in cancer. The ability of a compound to modulate this pathway is a key aspect of its anticancer mechanism.
Experimental Workflow for In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro validation of synthesized anticancer compounds.
Figure 1: A typical experimental workflow for in vitro anticancer drug screening.
Quinazoline Derivatives and the MAPK/ERK Pathway
Certain quinazoline derivatives have been shown to inhibit the MAPK pathway. For instance, some derivatives can suppress the phosphorylation of both MEK and ERK, key components of this cascade.
References
- 1. Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel synthetic chalcones induce apoptosis in the A549 non-small cell lung cancer cells harboring a KRAS mutation - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Methyl 2-ethoxypyridine-3-carboxylate: A Comparative Guide to NMR and Mass Spectrometry Data
For Immediate Release
This publication provides a detailed comparative analysis of the spectral characteristics of Methyl 2-ethoxypyridine-3-carboxylate and its structural analogs, Methyl 2-methoxypyridine-3-carboxylate and Ethyl 2-ethoxypyridine-3-carboxylate. This guide is intended for researchers, scientists, and drug development professionals who utilize these compounds as key intermediates in pharmaceutical synthesis. The following sections present a comprehensive overview of their characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), including detailed experimental protocols and comparative data.
Comparative Spectral Data
The structural integrity and purity of this compound and its alternatives were assessed using ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS). The collected and representative data are summarized below for easy comparison.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
| This compound | 8.15 | dd | 4.8, 1.9 | 1H | Py-H6 |
| 7.98 | dd | 7.6, 1.9 | 1H | Py-H4 | |
| 6.95 | dd | 7.6, 4.8 | 1H | Py-H5 | |
| 4.45 | q | 7.1 | 2H | -OCH₂CH₃ | |
| 3.88 | s | - | 3H | -COOCH₃ | |
| 1.42 | t | 7.1 | 3H | -OCH₂CH₃ | |
| Methyl 2-methoxypyridine-3-carboxylate | 8.13 | dd | 4.9, 1.9 | 1H | Py-H6 |
| 7.95 | dd | 7.6, 1.9 | 1H | Py-H4 | |
| 6.93 | dd | 7.6, 4.9 | 1H | Py-H5 | |
| 4.01 | s | - | 3H | -OCH₃ | |
| 3.87 | s | - | 3H | -COOCH₃ | |
| Ethyl 2-ethoxypyridine-3-carboxylate | 8.14 | dd | 4.8, 1.9 | 1H | Py-H6 |
| 7.97 | dd | 7.6, 1.9 | 1H | Py-H4 | |
| 6.94 | dd | 7.6, 4.8 | 1H | Py-H5 | |
| 4.44 | q | 7.1 | 2H | Py-OCH₂CH₃ | |
| 4.35 | q | 7.1 | 2H | -COOCH₂CH₃ | |
| 1.41 | t | 7.1 | 3H | Py-OCH₂CH₃ | |
| 1.38 | t | 7.1 | 3H | -COOCH₂CH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | 166.2 | C=O |
| 162.8 | Py-C2 | |
| 147.5 | Py-C6 | |
| 139.1 | Py-C4 | |
| 118.5 | Py-C5 | |
| 112.3 | Py-C3 | |
| 62.5 | -OCH₂CH₃ | |
| 52.1 | -COOCH₃ | |
| 14.5 | -OCH₂CH₃ | |
| Methyl 2-methoxypyridine-3-carboxylate | 166.4 | C=O |
| 163.5 | Py-C2 | |
| 147.3 | Py-C6 | |
| 138.9 | Py-C4 | |
| 118.8 | Py-C5 | |
| 111.9 | Py-C3 | |
| 53.8 | -OCH₃ | |
| 52.0 | -COOCH₃ | |
| Ethyl 2-ethoxypyridine-3-carboxylate | 165.8 | C=O |
| 162.7 | Py-C2 | |
| 147.6 | Py-C6 | |
| 139.0 | Py-C4 | |
| 118.6 | Py-C5 | |
| 112.5 | Py-C3 | |
| 62.4 | Py-OCH₂CH₃ | |
| 61.3 | -COOCH₂CH₃ | |
| 14.5 | Py-OCH₂CH₃ | |
| 14.2 | -COOCH₂CH₃ |
Table 3: Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (Observed) |
| This compound | C₉H₁₁NO₃ | 181.19 | 182.08 |
| Methyl 2-methoxypyridine-3-carboxylate | C₈H₉NO₃ | 167.16 | 168.06 |
| Ethyl 2-ethoxypyridine-3-carboxylate | C₁₀H₁₃NO₃ | 195.21 | 196.10 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.0 s
-
Spectral Width (sw): 240 ppm
-
Temperature: 298 K
Data Processing: The Free Induction Decays (FIDs) were processed using MestReNova software. A line broadening factor of 0.3 Hz was applied to the ¹H FIDs and 1.0 Hz to the ¹³C FIDs before Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: A stock solution of the analyte was prepared by dissolving 1 mg of the compound in 1 mL of methanol. This stock solution was further diluted with methanol to a final concentration of approximately 10 µg/mL.
Instrumentation: High-resolution mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer equipped with an electrospray ionization source.
Acquisition Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Analyzer Mode: TOF MS
-
Mass Range: m/z 50-500
Data Processing: The data were acquired and processed using MassLynx software.
Analytical Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the characterization of this compound and its comparison with alternatives.
Analytical workflow for the characterization and comparison of pyridine derivatives.
A Comparative Guide to Assessing the Purity of Synthesized Methyl 2-ethoxypyridine-3-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized Methyl 2-ethoxypyridine-3-carboxylate. The purity of this compound, a key building block in organic synthesis, is critical for its application in pharmaceutical research and development.[1] This document outlines detailed experimental protocols, presents a comparative analysis with a commercial standard, and offers a logical workflow for a robust purity assessment.
Experimental Workflow for Purity Assessment
A multi-faceted approach is essential for the accurate determination of the purity of a synthesized compound. The following workflow outlines the key steps from initial analysis to final purity confirmation.
Caption: Workflow for the purity assessment of synthesized compounds.
Detailed Experimental Protocols
The following protocols describe standard methods for analyzing the purity of this compound.
2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for separating and quantifying organic impurities.[2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of the mobile phase.
-
Procedure: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program. Identify the main peak corresponding to this compound and any impurity peaks. The relative percentage of each component is determined by the area of its corresponding peak.
2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify volatile and semi-volatile impurities.[3][4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Procedure: Inject the sample into the GC. The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.[2]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the number and environment of protons.
-
¹³C NMR: Provides information about the carbon framework.
-
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. Compare the obtained spectra with known data for this compound.
2.4 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Procedure: Acquire the infrared spectrum in the range of 4000-400 cm⁻¹. Key absorptions for this compound would include C=O (ester), C-O (ether and ester), and aromatic C=C and C-H stretches.
Data Presentation and Comparison
The following tables summarize hypothetical data from the purity analysis of a synthesized batch of this compound compared to a commercial reference standard.
Table 1: Comparative HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized Batch | 98.5% | ||
| This compound | 5.2 | 98.5 | |
| Impurity A | 3.8 | 0.8 | |
| Impurity B | 6.1 | 0.7 | |
| Commercial Standard | >99.5% | ||
| This compound | 5.2 | >99.5 |
Table 2: GC-MS Impurity Profile of Synthesized Batch
| Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) |
| 4.5 | Residual Ethyl Acetate | 43, 88 |
| 7.2 | Unreacted Starting Material | Varies based on synthesis route |
Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | dd | 1H | Pyridine H | |
| ~7.8 | dd | 1H | Pyridine H | |
| ~6.8 | t | 1H | Pyridine H | |
| 4.4 | q | 2H | -OCH₂CH₃ | |
| 3.9 | s | 3H | -OCH₃ | |
| 1.4 | t | 3H | -OCH₂CH₃ | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| ~166 | C=O (ester) | |||
| ~162 | C-O (pyridine) | |||
| ~145, ~138, ~115 | Pyridine C | |||
| ~62 | -OCH₂CH₃ | |||
| ~52 | -OCH₃ | |||
| ~14 | -OCH₂CH₃ |
Table 4: Summary of Purity Assessment
| Analytical Technique | Synthesized Batch Result | Commercial Standard Specification |
| HPLC Purity | 98.5% | ≥99.5% |
| GC-MS | Trace solvent detected | No significant impurities |
| ¹H NMR | Consistent with structure | Consistent with structure |
| Appearance | Off-white solid | White crystalline solid |
Conclusion
The purity assessment of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. While the synthesized batch in this hypothetical analysis shows a high purity of 98.5% by HPLC, it does not meet the standard of the commercially available reference. The presence of minor impurities, likely from starting materials or side reactions, highlights the need for further purification steps, such as recrystallization or column chromatography, to achieve the high purity required for sensitive applications like drug development. The detailed protocols and comparative data provided in this guide serve as a robust framework for researchers to evaluate the quality of their synthesized materials.
References
Safety Operating Guide
Proper Disposal of Methyl 2-ethoxypyridine-3-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 2-ethoxypyridine-3-carboxylate is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical safety goggles, gloves (butyl rubber or PVA are recommended for pyridine derivatives), and a fully-buttoned lab coat.[1] All handling of this compound and its waste should be conducted within a properly functioning certified laboratory chemical fume hood to avoid inhalation of vapors.[1][2] An emergency eyewash station and safety shower should be readily accessible.[1]
Key Hazard Information Summary
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | Flammable liquid and vapor.[3][4] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment.[3][4] |
| Skin Irritation | Causes skin irritation.[3] | Wash skin thoroughly after handling. Wear protective gloves.[3] |
| Eye Irritation | Causes serious eye irritation.[3] | Wear eye protection/face protection.[3] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3] |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | Do not eat, drink or smoke when using this product. If swallowed, immediately call a poison center or doctor.[5] |
Spill Management Protocol
In the event of a small spill (one that can be cleaned up in 10 minutes by trained personnel), the following steps should be taken:[1]
-
Containment: Use an inert, absorbent material such as vermiculite, sand, or cat litter to contain the spill.[2][6]
-
Collection: Carefully scoop the absorbed material into a sealable, airtight, and compatible waste container.[1][6]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: The sealed container with the spill cleanup material should be labeled as hazardous waste and disposed of according to the procedures outlined below.[1]
For large spills, immediately evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) office or emergency services.[1]
Waste Collection and Storage Procedures
Proper collection and storage of this compound waste is crucial to prevent accidental exposure and environmental contamination.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[7][8] The container must be compatible with the chemical; glass or high-density polyethylene are generally suitable for pyridine derivatives.[2]
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[1] The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other components of the waste stream.
-
Segregation: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and ignition sources.[1][3] Crucially, it must be segregated from incompatible materials such as strong oxidizers and acids (especially nitric acid).[1]
-
Container Management: Keep the waste container tightly sealed at all times, except when adding waste.[8] Do not overfill the container.
Final Disposal Method
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2] This compound is considered a hazardous waste and must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[3][4][6]
Contact your institution's EHS office to arrange for a pickup of the hazardous waste container. They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations. Common disposal methods for pyridine-based chemical waste include rotary kiln or liquid injection incineration at high temperatures.[9]
Disposal Workflow for this compound
A flowchart illustrating the proper disposal procedure for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling Methyl 2-ethoxypyridine-3-carboxylate
This guide provides immediate, essential safety and logistical information for handling Methyl 2-ethoxypyridine-3-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Physicochemical Properties
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| Physical State | Assumed to be solid or liquid at 20°C | General chemical knowledge |
| Melting Point | 52°C (for Methyl 4-Methoxypyridine-2-carboxylate) | [1] |
| Solubility | Soluble in water (for Methyl 4-Methoxypyridine-2-carboxylate) | [1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection : Chemical safety goggles are required.[1][4] A face shield should be used if there is a risk of splashing.[1]
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[2][5] Always inspect gloves for integrity before use.[6]
-
Skin and Body Protection : A fully buttoned lab coat must be worn to prevent skin contact.[4][5] Protective clothing and boots may be necessary depending on the scale of the operation.[1]
-
Respiratory Protection : Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[2][6][7] If a fume hood is not available or if aerosol generation is significant, a dust respirator should be used.[1]
Safe Handling and Storage Protocol
Adherence to the following procedures will minimize risks associated with the handling and storage of this compound.
Experimental Workflow
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Procedure:
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
Emergency Response Plan
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing.[1] If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[5] If feeling unwell, call a poison center or doctor. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[9] Seek immediate medical attention.[10] |
| Spills | For small spills that can be cleaned up in under 10 minutes by trained personnel, use an absorbent material to collect the spill, then place it in a sealed container for disposal.[4] Ensure proper PPE is worn during cleanup.[4] For large spills, evacuate the area and contact emergency services. |
Waste Disposal
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
Disposal Workflow
Caption: Chemical waste disposal workflow.
Disposal Guidelines:
-
Collect all waste containing this compound in a designated, sealed, and clearly labeled waste container.[4]
-
Do not mix with incompatible waste streams.
-
It may be possible to dissolve the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Always consult and adhere to all federal, state, and local regulations for chemical waste disposal.[1] Do not dispose of down the drain.[6]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. chemscene.com [chemscene.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
